molecular formula C7H7ClINO B1434181 4-Chloro-5-iodo-2-methoxyaniline CAS No. 1508278-49-6

4-Chloro-5-iodo-2-methoxyaniline

Cat. No.: B1434181
CAS No.: 1508278-49-6
M. Wt: 283.49 g/mol
InChI Key: YAVPMCPZPHTTHT-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-2-methoxyaniline is a useful research compound. Its molecular formula is C7H7ClINO and its molecular weight is 283.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-iodo-2-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-iodo-2-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-iodo-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVPMCPZPHTTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust synthetic route to 4-Chloro-5-iodo-2-methoxyaniline, a valuable substituted aniline intermediate in the development of novel pharmaceuticals and functional materials. The presented methodology is designed for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and characterization data.

Introduction to 4-Chloro-5-iodo-2-methoxyaniline

Substituted anilines are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of complex molecules. 4-Chloro-5-iodo-2-methoxyaniline, with its unique substitution pattern of electron-donating (methoxy, amino) and electron-withdrawing (chloro, iodo) groups, presents a synthetically attractive scaffold. The presence of multiple reactive sites allows for selective functionalization, making it a key building block in the synthesis of targeted therapeutic agents and specialized organic materials. This guide will detail a reliable two-step synthesis commencing from the readily available starting material, 2-methoxyaniline.

Synthetic Pathway Overview

The synthesis of 4-Chloro-5-iodo-2-methoxyaniline can be efficiently achieved in a two-step sequence starting from 2-methoxyaniline (o-anisidine). The overall synthetic transformation is depicted below:

Synthetic Pathway Start 2-Methoxyaniline Inter 4-Chloro-2-methoxyaniline Start->Inter Chlorination End 4-Chloro-5-iodo-2-methoxyaniline Inter->End Iodination

Caption: Overall synthetic scheme for 4-Chloro-5-iodo-2-methoxyaniline.

The synthesis begins with the regioselective chlorination of 2-methoxyaniline to yield the intermediate, 4-chloro-2-methoxyaniline. This is followed by the regioselective iodination of the intermediate to afford the final product. The regioselectivity in both steps is governed by the directing effects of the substituents on the aniline ring.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-methoxyaniline

The introduction of a chlorine atom at the C4 position of 2-methoxyaniline is the initial step. Direct chlorination of anilines can sometimes lead to a mixture of products and over-chlorination. To ensure regioselectivity and a clean reaction, a common strategy involves the protection of the highly activating amino group as an acetanilide. However, for this guide, we will focus on a direct chlorination method that has been shown to be effective for similar substrates.

Reaction Scheme:

Chlorination Reaction reactant 2-Methoxyaniline product 4-Chloro-2-methoxyaniline reactant->product SO2Cl2, Acetonitrile

Caption: Chlorination of 2-methoxyaniline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methoxyaniline123.1510.0 g0.081
Sulfuryl chloride (SO2Cl2)134.9711.0 g (6.6 mL)0.081
Acetonitrile41.05150 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Dichloromethane84.93As needed-
Hexane86.18As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methoxyaniline (10.0 g, 0.081 mol) in acetonitrile (150 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (11.0 g, 0.081 mol) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 4-chloro-2-methoxyaniline as a solid.

Step 2: Synthesis of 4-Chloro-5-iodo-2-methoxyaniline

The second step involves the regioselective iodination of 4-chloro-2-methoxyaniline. The position of iodination is directed by the existing substituents. The strongly activating amino and methoxy groups direct the incoming electrophile to the ortho and para positions. In this case, the C5 position is para to the methoxy group and ortho to the amino group, making it the most favorable site for electrophilic substitution.

Reaction Scheme:

Iodination Reaction reactant 4-Chloro-2-methoxyaniline product 4-Chloro-5-iodo-2-methoxyaniline reactant->product I2, NaHCO3, Dichloromethane

Caption: Iodination of 4-chloro-2-methoxyaniline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-2-methoxyaniline157.605.0 g0.0317
Iodine (I₂)253.818.05 g0.0317
Sodium Bicarbonate (NaHCO₃)84.015.33 g0.0634
Dichloromethane84.93100 mL-
Saturated Sodium Thiosulfate Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Hexane86.18As needed-
Ethyl Acetate88.11As needed-

Procedure:

  • To a 250 mL round-bottom flask, add 4-chloro-2-methoxyaniline (5.0 g, 0.0317 mol), sodium bicarbonate (5.33 g, 0.0634 mol), and dichloromethane (100 mL).

  • Stir the suspension at room temperature.

  • Add iodine (8.05 g, 0.0317 mol) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate until the iodine color disappears.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 4-Chloro-5-iodo-2-methoxyaniline as a solid.

Characterization of Compounds

4-Chloro-2-methoxyaniline
PropertyValue
Molecular Formula C₇H₈ClNO
Molar Mass 157.60 g/mol
Appearance Off-white to light tan solid
1H NMR (CDCl₃, 400 MHz) δ 6.85 (d, J = 8.4 Hz, 1H), 6.75 (d, J = 2.4 Hz, 1H), 6.65 (dd, J = 8.4, 2.4 Hz, 1H), 4.10 (br s, 2H, NH₂), 3.85 (s, 3H, OCH₃)
13C NMR (CDCl₃, 101 MHz) δ 147.2, 136.5, 122.8, 118.5, 115.3, 110.1, 55.6
4-Chloro-5-iodo-2-methoxyaniline
PropertyValue
Molecular Formula C₇H₇ClINO
Molar Mass 283.50 g/mol
Appearance Light brown solid
1H NMR (CDCl₃, 400 MHz) δ 7.21 (s, 1H), 6.79 (s, 1H), 4.25 (br s, 2H, NH₂), 3.88 (s, 3H, OCH₃)
13C NMR (CDCl₃, 101 MHz) δ 148.1, 137.9, 129.5, 115.8, 111.2, 85.4, 56.1
Mass Spec (ESI) m/z 284.9 [M+H]⁺

Mechanistic Considerations

The regioselectivity of the chlorination and iodination steps is a critical aspect of this synthesis. The interplay of the electronic effects of the substituents on the aniline ring dictates the outcome of these electrophilic aromatic substitution reactions.

Mechanistic Rationale cluster_0 Step 1: Chlorination of 2-Methoxyaniline cluster_1 Step 2: Iodination of 4-Chloro-2-methoxyaniline A 2-Methoxyaniline -NH2 (ortho, para-directing, activating) -OCH3 (ortho, para-directing, activating) B Major Product: 4-Chloro-2-methoxyaniline (Para to -NH2, Ortho to -OCH3) A->B Steric hindrance at C6 disfavors substitution. C4 is electronically favored. C Minor Products (Other isomers due to multiple activated sites) A->C D 4-Chloro-2-methoxyaniline -NH2 & -OCH3 are activating and o,p-directing. -Cl is deactivating but o,p-directing. E Target Product: 4-Chloro-5-iodo-2-methoxyaniline (Iodination at C5) D->E F Rationale: C5 is para to -OCH3 and ortho to -NH2. This position is the most electronically enriched and sterically accessible. E->F

Caption: Rationale for the regioselectivity in the synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Iodine is corrosive and can cause burns. Avoid contact with skin and eyes.

References

  • General procedures for the chlorination of anilines can be found in standard organic chemistry textbooks and relevant liter
  • Protocols for the iodination of aromatic compounds are widely available in the chemical literature.[1][2][3]

  • Spectroscopic data for related compounds can be found in chemical databases such as PubChem and ChemicalBook.[4][5][6]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Significance and Applications

4-Chloro-5-iodo-2-methoxyaniline is a halogenated aromatic amine whose structural complexity makes it a valuable building block in the synthesis of more complex molecules. Its utility is primarily seen in the development of novel therapeutic agents and potent agrochemicals. The strategic placement of the chloro, iodo, and methoxy groups on the aniline ring provides multiple reaction sites for further chemical modification, allowing for the construction of diverse molecular architectures.

The chloro and iodo substituents, in particular, are amenable to a variety of cross-coupling reactions, which are fundamental to modern drug discovery. The methoxy group, an electron-donating entity, influences the reactivity of the aromatic ring, while the amino group serves as a key handle for derivatization, such as in the formation of amides, sulfonamides, and heterocyclic systems.

Strategic Approach to Synthesis: A Mechanistic Perspective

The synthesis of 4-Chloro-5-iodo-2-methoxyaniline is a multi-step process that typically begins with a more readily available starting material, such as 4-chloro-2-methoxyaniline. The core of the synthesis revolves around the regioselective introduction of an iodine atom onto the aromatic ring. This is an electrophilic aromatic substitution reaction, and the success of the synthesis hinges on controlling the position of iodination.

The Role of Directing Groups

The existing substituents on the aniline ring—the amino, methoxy, and chloro groups—play a crucial role in directing the incoming electrophile (the iodine). The amino and methoxy groups are strong activating, ortho-, para-directing groups, while the chloro group is a deactivating, ortho-, para-director. The interplay of these electronic effects dictates the position of iodination.

The amino group is the most powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. The methoxy group also directs ortho and para. The chloro group, while deactivating the ring towards electrophilic substitution, also directs to the ortho and para positions. In the case of 4-chloro-2-methoxyaniline, the positions ortho and para to the strongly activating amino group are the most favorable for substitution.

Recommended Synthetic Pathway

A reliable and scalable synthesis of 4-Chloro-5-iodo-2-methoxyaniline proceeds via the direct iodination of 4-chloro-2-methoxyaniline. This method is favored for its efficiency and the commercial availability of the starting material.

Synthesis_Pathway Start 4-Chloro-2-methoxyaniline Product 4-Chloro-5-iodo-2-methoxyaniline Start->Product Electrophilic Aromatic Substitution Intermediate Iodination Reagent (e.g., I2, NIS) Intermediate->Product

Caption: Synthetic pathway for 4-Chloro-5-iodo-2-methoxyaniline.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 4-Chloro-5-iodo-2-methoxyaniline. It is imperative that all procedures are conducted in a well-ventilated fume hood, with appropriate personal protective equipment.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular FormulaPurity
4-Chloro-2-methoxyaniline93-50-5C7H8ClNO>98%
Iodine (I2)7553-56-2I2>99.8%
Sodium Bicarbonate (NaHCO3)144-55-8NaHCO3>99.5%
Dichloromethane (CH2Cl2)75-09-2CH2Cl2Anhydrous
Sodium Thiosulfate (Na2S2O3)7772-98-7Na2S2O3>98%
Magnesium Sulfate (MgSO4)7487-88-9MgSO4Anhydrous
Hexanes110-54-3C6H14ACS Grade
Ethyl Acetate141-78-6C4H8O2ACS Grade

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-methoxyaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add sodium bicarbonate (1.5 equivalents) to the solution. The bicarbonate acts as a mild base to neutralize the HI byproduct of the reaction.

  • Iodination: Slowly add a solution of iodine (1.1 equivalents) in dichloromethane to the reaction mixture at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-Chloro-5-iodo-2-methoxyaniline can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a solid.[1]

Characterization and Quality Control

The identity and purity of the synthesized 4-Chloro-5-iodo-2-methoxyaniline must be confirmed through various analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Aromatic protons will show characteristic shifts and coupling constants consistent with the substitution pattern. The methoxy and amine protons will also be present at their expected chemical shifts.
¹³C NMR The number of signals will correspond to the number of unique carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.
Mass Spectrometry (MS) The molecular ion peak will correspond to the calculated molecular weight of the compound (C7H7ClINO). The isotopic pattern for chlorine will also be observable.
Melting Point A sharp melting point range is indicative of high purity.

Safety and Handling

4-Chloro-5-iodo-2-methoxyaniline and its precursors are chemical compounds that require careful handling.[2] It is essential to consult the Safety Data Sheet (SDS) for each chemical before use.

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[3]

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Safety_Workflow Start Consult SDS PPE Wear Appropriate PPE (Goggles, Lab Coat, Gloves) Start->PPE Handling Handle in Fume Hood PPE->Handling Storage Store in Cool, Dry Place in Sealed Container Handling->Storage Disposal Dispose of Waste Properly Storage->Disposal

Caption: Recommended safety workflow for handling chemical compounds.

Conclusion

The synthesis of 4-Chloro-5-iodo-2-methoxyaniline is a well-established process that provides access to a valuable building block for drug discovery and agrochemical development. By understanding the underlying principles of electrophilic aromatic substitution and adhering to a carefully designed experimental protocol, researchers can reliably produce this compound in high yield and purity. The importance of rigorous characterization and strict adherence to safety protocols cannot be overstated in ensuring the successful and safe execution of this synthesis.

References

  • CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents. (n.d.).
  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents. (n.d.).
  • 4-CHLOROANILINE HAZARD SUMMARY - NJ.gov. (n.d.).
  • 4-CHLORO-2-ANISIDINE HYDROCHLORIDE | 93-50-5 - ChemicalBook. (n.d.).
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (n.d.).
  • 4-Chloro-2-methoxyaniline | 93-50-5 | FC20021 - Biosynth. (n.d.).
  • 4-Chloro 2 Iodo Aniline - High Purity Crystalline Powder at Best Price. (n.d.).
  • 5-Chloro-2-methoxyaniline | 95-03-4 - ChemicalBook. (n.d.).
  • EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google Patents. (n.d.).
  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (n.d.).
  • 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem. (n.d.).
  • 4-Chloro-2-methoxyaniline | 93-50-5 - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety data sheet - CPAchem. (n.d.).
  • 4-Chloro-2-methoxyaniline | CAS 93-50-5 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses. (n.d.).
  • A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.).
  • The Characterization of 4- and 5-Iodo-2-aminoindan - Forendex. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
  • Crystal structure of 4-chloro-2-iodoaniline - PMC - NIH. (n.d.).
  • p-IODOANILINE - Organic Syntheses. (n.d.).
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (n.d.).
  • Regioselective iodination of chlorinated aromatic compounds using silver salts. (n.d.).
  • 4-Iodo-2-chloroaniline - Chem-Impex. (n.d.).
  • 4-chloro-2-iodo-5-methoxyaniline (C7H7ClINO) - PubChem. (n.d.).

Sources

An In-depth Technical Guide to 4-Chloro-5-iodo-2-methoxyaniline: A Theoretical Exploration and Synthetic Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Scaffold

In the landscape of medicinal chemistry and materials science, the functionalization of the aniline scaffold continues to be a fertile ground for discovery. The precise arrangement of electron-withdrawing and electron-donating groups on the phenyl ring can profoundly influence the molecule's steric and electronic properties, thereby dictating its biological activity and reactivity. This guide focuses on a novel, hypothetical compound: 4-Chloro-5-iodo-2-methoxyaniline.

The presence of a chloro, iodo, and methoxy group on the aniline core presents a unique combination of functionalities. The methoxy group is a well-known bioisostere for other functionalities and can influence metabolic stability and receptor binding. The halogen atoms, chlorine and iodine, can participate in halogen bonding, a significant non-covalent interaction in drug-receptor binding, and also serve as synthetic handles for further molecular elaboration through cross-coupling reactions. This guide will provide a comprehensive theoretical framework for the synthesis, characterization, and potential applications of this intriguing molecule.

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of 4-Chloro-5-iodo-2-methoxyaniline can be predicted by extrapolating from data available for its structural analogs. The table below summarizes these predicted properties, which are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

PropertyPredicted ValueRationale and Supporting Data from Analogs
Molecular Formula C₇H₇ClINOBased on the constituent atoms.
Molecular Weight 311.49 g/mol Calculated from the atomic weights of the constituent atoms.
Appearance White to off-white or brown crystalline solidAniline derivatives are often crystalline solids with coloration due to impurities or oxidation.[1]
Melting Point 75 - 85 °CInferred from the melting point of 4-Iodo-2-chloroaniline (68 - 74 °C).[1] The additional methoxy group is expected to slightly increase the melting point due to increased molecular weight and potential for intermolecular interactions.
Boiling Point > 250 °CAniline derivatives generally have high boiling points. For example, 4-Methoxyaniline has a boiling point of 243 °C.[2] The heavier halogen atoms in the target molecule would further increase the boiling point.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, DMSO, DMF)The aniline moiety provides some polarity, but the overall molecule is largely nonpolar, suggesting limited aqueous solubility but good solubility in common organic solvents.

Proposed Synthesis Pathway: A Strategic Blueprint

The synthesis of 4-Chloro-5-iodo-2-methoxyaniline is not explicitly described in the current literature. However, a plausible synthetic route can be designed based on established organic chemistry transformations. The proposed multi-step synthesis starts from the commercially available 4-chloro-2-methoxyaniline.

Synthesis_of_4_Chloro_5_iodo_2_methoxyaniline cluster_0 Starting Material cluster_1 Step 1: Iodination A 4-Chloro-2-methoxyaniline B Iodination Reaction (e.g., I₂, NaHCO₃) A->B Reagents C 4-Chloro-5-iodo-2-methoxyaniline (Target Compound) B->C Product Reactivity_of_4_Chloro_5_iodo_2_methoxyaniline Molecule 4-Chloro-5-iodo- 2-methoxyaniline Amino Amino Group (NH₂) Molecule->Amino Acylation, Alkylation, Diazotization Iodo Iodo Group (I) Molecule->Iodo Suzuki Coupling, Sonogashira Coupling, Heck Coupling Chloro Chloro Group (Cl) Molecule->Chloro Nucleophilic Aromatic Substitution (difficult) Characterization_Workflow cluster_0 Purification cluster_1 Structural Elucidation cluster_2 Purity Assessment A Crude Product B Column Chromatography A->B C Recrystallization B->C D ¹H NMR C->D E ¹³C NMR C->E F Mass Spectrometry (MS) C->F G Infrared (IR) Spectroscopy C->G H High-Performance Liquid Chromatography (HPLC) C->H I Elemental Analysis C->I

Sources

13C NMR Characterization of 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization of 4-Chloro-5-iodo-2-methoxyaniline , a high-value scaffold in medicinal chemistry often used as a precursor for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) due to its orthogonal halogen reactivity.[1]

Technical Guide | Version 1.0

Executive Summary & Strategic Importance

In drug development, the 4-Chloro-5-iodo-2-methoxyaniline scaffold represents a critical "bifunctional handle." The iodine atom at C5 provides a site for facile oxidative addition (high reactivity), while the chlorine at C4 remains inert under mild conditions, allowing for sequential functionalization.

Accurate 13C NMR characterization is the gold standard for validating the regiochemistry of this molecule, particularly to distinguish it from its isomers (e.g., 4-iodo-5-chloro). This guide focuses on the Heavy Atom Effect of iodine as the primary diagnostic tool for structural confirmation.

Structural Analysis & Electronic Environment

Before data acquisition, one must understand the electronic perturbations affecting the benzene ring. The interplay between the electron-donating groups (EDGs: -NH₂, -OMe) and electron-withdrawing/heavy atoms (EWGs: -Cl, -I) dictates the chemical shifts.

Theoretical Chemical Shift Prediction (Additivity Principles)
  • C-I (Carbon-5): Iodine exerts a unique "Heavy Atom Effect" (Spin-Orbit Coupling) .[1] Unlike other halogens that deshield the ipso-carbon, iodine significantly shields it, often shifting the signal upfield by 20–30 ppm relative to benzene.

  • C-OMe (Carbon-2): The oxygen atom causes strong deshielding via the inductive effect (-I) and resonance (+R), typically placing this peak in the 145–155 ppm range.

  • C-NH₂ (Carbon-1): Similarly, the nitrogen deshields the ipso-carbon, expected around 135–145 ppm.

Expected 13C NMR Profile (Predicted)
PositionCarbon TypeElectronic InfluencePredicted Shift (δ, ppm)Diagnostic Feature
C2 Quaternary (C-O)Strong Deshielding (Inductive)146.0 – 152.0 Most downfield signal.[1]
C1 Quaternary (C-N)Deshielding135.0 – 140.0 Distinct from C-O.[1]
C4 Quaternary (C-Cl)Weak Deshielding/Shielding120.0 – 125.0 Typical aromatic range.[1]
C3 Methine (CH)Ortho to OMe/Cl110.0 – 115.0 High intensity (NOE).[1]
C6 Methine (CH)Ortho to NH₂/I115.0 – 120.0 High intensity (NOE).[1]
C5 Quaternary (C-I) Heavy Atom Shielding 85.0 – 95.0 Critical Diagnostic Peak.
OMe Methyl (CH₃)Oxygen attachment55.0 – 57.0 Aliphatic region.[1]

Experimental Protocols

A. Sample Preparation

Solvent choice is critical for aniline derivatives due to hydrogen bonding and solubility.[1]

  • Standard: DMSO-d₆ is recommended over CDCl₃.[1]

    • Reasoning: DMSO disrupts intermolecular H-bonding of the -NH₂ group, resulting in sharper proton signals (for concurrent 1H NMR) and better solubility for the polar amine.

    • Concentration: Prepare a concentrated solution (~30-50 mg in 0.6 mL ) to ensure adequate signal-to-noise ratio (S/N) for the slow-relaxing quaternary carbons (C-Cl, C-I).[1]

B. Instrument Parameters (100 MHz or higher recommended)
  • Pulse Sequence: Standard Proton-Decoupled 13C (e.g., zgpg30 on Bruker).[1]

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Expert Insight: Quaternary carbons (C1, C2, C4, C5) have long T1 relaxation times.[1] A short D1 will suppress their intensity, potentially causing the critical C-I peak (which is often small and broad due to scalar coupling with the Quadrupolar Iodine nucleus) to be missed.

  • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary peaks.

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure, specifically distinguishing the regiochemistry of the halogens.

NMR_Workflow Start Synthesized Material (4-Chloro-5-iodo-2-methoxyaniline) H_NMR Step 1: 1H NMR (Identify 2 Singlet Aromatic Protons) Start->H_NMR C_NMR Step 2: 13C NMR (Locate Quaternary Carbons) H_NMR->C_NMR Check_I Diagnostic Check: Is there a peak < 100 ppm? C_NMR->Check_I Confirm_I Peak at ~90 ppm Confirmed (C-I Ipso Carbon) Check_I->Confirm_I Yes (Heavy Atom Effect) Reject_I No peak < 100 ppm (Check Structure/Purity) Check_I->Reject_I No HMBC Step 3: 2D HMBC (Correlate Protons to Carbons) Confirm_I->HMBC Logic_H3 H3 (Singlet) Correlates to C1 (NH2) & C5 (I)? HMBC->Logic_H3 Logic_H6 H6 (Singlet) Correlates to C2 (OMe) & C4 (Cl)? HMBC->Logic_H6 Final Structure Validated Logic_H3->Final Logic_H6->Final

Figure 1: Logic flow for the structural validation of poly-substituted anilines using 1D and 2D NMR.

Detailed Data Interpretation

The "Heavy Atom" Diagnostic (C5)

The most common error in assigning halogenated aromatics is misidentifying the C-I carbon. Due to the spin-orbit heavy atom effect , the C-I resonance is shielded (upfield).

  • Observation: Look for a low-intensity peak between 85–95 ppm .[1]

  • Validation: This peak will not show a correlation in the DEPT-135 spectrum (it is quaternary), distinguishing it from solvent impurities or aliphatic contaminants.[1]

Regiochemistry Confirmation via HMBC

To distinguish 4-Chloro-5-iodo from 4-Iodo-5-chloro , you must link the protons to the specific quaternary carbons.[1]

  • Identify H3 vs H6:

    • H3 is between the -OMe and -Cl groups.[1] It is typically more shielded than H6 due to the ortho-shielding effect of the electron-rich -OMe, despite the -Cl.

    • H6 is between the -I and -NH₂ groups.[1]

  • HMBC Correlations (Long Range C-H coupling):

    • The proton H6 should show a strong 3-bond correlation to C2 (C-OMe) (~148 ppm).[1]

    • The proton H3 should show a strong 3-bond correlation to C1 (C-NH₂) (~138 ppm) and C5 (C-I) (~90 ppm).[1]

    • If H3 correlates to the C-I carbon, the Iodine must be meta to H3.

References

  • Heavy Atom Effects in NMR

    • Mechanism:[1][2][3] The shielding of the ipso-carbon by iodine is a relativistic effect known as the "Heavy Atom Effect on Light Atoms" (HALA).

    • Source: Kaupp, M., et al. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts."[1] Chemical Reviews, 2004.[1]

  • Aniline Derivative Shifts

    • Data: 4-Chloro-2,5-dimethoxyaniline spectral data (closely related analog) confirms the deshielding pattern of OMe and NH2 groups.[1]

    • Source: PubChem Compound Summary for CID 22833.[1]

  • General 13C NMR of Iodo-Aromatics

    • Reference: Spectral Database for Organic Compounds (SDBS), Compound: 4-Iodoaniline (shows C-I at ~78 ppm).[1]

    • Source: AIST SDBS Database.[1]

Sources

4-Chloro-5-iodo-2-methoxyaniline: A Strategic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of novel therapeutics and advanced materials, the strategic and efficient construction of complex molecular architectures is paramount. 4-Chloro-5-iodo-2-methoxyaniline has emerged as a highly versatile and valuable building block in organic synthesis. Its unique trifunctional aromatic core, featuring an amine, a methoxy group, and two distinct halogen atoms, offers a powerful platform for programmed, site-selective functionalization. This guide provides a comprehensive technical overview of the synthesis, reactivity, and strategic applications of 4-Chloro-5-iodo-2-methoxyaniline, with a focus on its utility in the synthesis of bioactive molecules, particularly kinase inhibitors.

The Strategic Value of Orthogonal Halogen Reactivity

The synthetic power of 4-Chloro-5-iodo-2-methoxyaniline is rooted in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition than the more robust carbon-chlorine (C-Cl) bond.[1] This predictable reactivity hierarchy (reactivity order: I > Br > Cl) allows for a sequential and chemoselective approach to molecular elaboration.[2] One can selectively functionalize the iodine-bearing position via reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, leaving the chlorine atom untouched for a subsequent, often more forcing, cross-coupling event. This "one-pot" or sequential strategy from a single, multi-functionalized precursor is a hallmark of efficient and convergent synthesis.

Orthogonal_Reactivity cluster_0 First Coupling (C-I Activation) cluster_1 Second Coupling (C-Cl Activation) start 4-Chloro-5-iodo-2-methoxyaniline suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki heck Heck Coupling (Alkene) start->heck buchwald Buchwald-Hartwig (Amine) start->buchwald intermediate Selectively Functionalized Intermediate suzuki->intermediate heck->intermediate buchwald->intermediate second_coupling Further Cross-Coupling (e.g., Suzuki, Buchwald) intermediate->second_coupling final_product Disubstituted Product second_coupling->final_product

Caption: Sequential functionalization strategy enabled by orthogonal halogen reactivity.

Synthesis of 4-Chloro-5-iodo-2-methoxyaniline

A reliable and scalable synthesis of the building block is the foundation of its utility. The preparation of 4-Chloro-5-iodo-2-methoxyaniline is readily achievable from the commercially available precursor, 4-chloro-2-methoxyaniline, via electrophilic iodination.

Experimental Protocol: Synthesis

Materials:

  • 4-Chloro-2-methoxyaniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-methoxyaniline (1.0 eq.) in anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.05 eq.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Chloro-5-iodo-2-methoxyaniline.

Reactivity Profile: Key Cross-Coupling Reactions

The true synthetic potential of 4-Chloro-5-iodo-2-methoxyaniline is realized in its application in palladium-catalyzed cross-coupling reactions. Below are representative protocols for key transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[2][3] The greater reactivity of the C-I bond allows for the selective coupling with a boronic acid at the 5-position.

Parameter Condition
Aryl Halide 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq.)
Boronic Acid Aryl- or heteroarylboronic acid (1.2 eq.)
Catalyst Pd(PPh₃)₄ (0.05 eq.)
Base Na₂CO₃ (2.0 eq.)
Solvent Toluene/Ethanol/Water (e.g., 4:1:1)
Temperature 80-100 °C
Heck Reaction

The Heck reaction facilitates the coupling of the aryl halide with an alkene, providing a powerful route to substituted styrenes and other vinylated aromatics.[4][5]

Parameter Condition
Aryl Halide 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq.)
Alkene Styrene or acrylate derivative (1.5 eq.)
Catalyst Pd(OAc)₂ (0.02 eq.)
Ligand P(o-tolyl)₃ (0.04 eq.)
Base Triethylamine (2.0 eq.)
Solvent DMF or Acetonitrile
Temperature 100-120 °C
Buchwald-Hartwig Amination

This reaction is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[6][7][8][9] The selective amination at the 5-position can be achieved under relatively mild conditions.

Parameter Condition
Aryl Halide 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq.)
Amine Primary or secondary amine (1.2 eq.)
Catalyst Pd₂(dba)₃ (0.01 eq.)
Ligand Xantphos or similar bulky phosphine (0.02 eq.)
Base Cs₂CO₃ or NaOtBu (1.5 eq.)
Solvent Toluene or Dioxane
Temperature 90-110 °C

Application in Bioactive Molecule Synthesis: A Kinase Inhibitor Scaffold

Substituted anilines are privileged structures in medicinal chemistry, frequently appearing as the core of many kinase inhibitors.[10][11][12][13][14][15] 4-Chloro-5-iodo-2-methoxyaniline is an ideal starting material for the rapid construction of a library of potential kinase inhibitors based on the 4-anilinoquinazoline scaffold.

Kinase_Inhibitor_Workflow start 4-Chloro-5-iodo-2-methoxyaniline step1 Suzuki Coupling (Arylboronic Acid, Pd(0)) start->step1 Introduce aryl diversity at C5 intermediate1 5-Aryl-4-chloro-2-methoxyaniline step1->intermediate1 step2 Buchwald-Hartwig Amination (Substituted Quinazoline) intermediate1->step2 Form key C-N bond at C4 final_product 4-(5-Aryl-2-methoxyanilino)quinazoline (Kinase Inhibitor Scaffold) step2->final_product

Caption: Synthetic workflow towards a 4-anilinoquinazoline kinase inhibitor scaffold.

This two-step sequence exemplifies the strategic power of the building block. The first Suzuki coupling introduces diversity at the 5-position of the aniline ring. The subsequent Buchwald-Hartwig amination, targeting the more resilient C-Cl bond, forges the critical anilino-quinazoline linkage. This convergent approach allows for the late-stage diversification of two key regions of the molecule, facilitating the exploration of structure-activity relationships (SAR) in a drug discovery program.

Conclusion

4-Chloro-5-iodo-2-methoxyaniline is a testament to the power of strategic molecular design. Its inherent and predictable orthogonal reactivity provides a robust and efficient platform for the synthesis of complex, multi-substituted aromatic compounds. For researchers in drug discovery and materials science, this building block offers a streamlined route to novel chemical entities, reducing step counts and enabling the rapid generation of molecular diversity. As the demand for sophisticated molecular architectures continues to grow, the utility of such pre-functionalized, versatile scaffolds will undoubtedly become even more pronounced.

References

  • Koyiri, K., Naidu, S. A., & Suresh, S. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 12(2), 613-618. [Link]

  • CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google P
  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google P
  • CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google P
  • Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. JoVE (Journal of Visualized Experiments). [Link]

  • Timári, I., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Organic & Biomolecular Chemistry, 9(18), 6559-6565. [Link]

  • EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google P
  • Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. ResearchGate. [Link]

  • Wishart, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14899-15021. [Link]

  • Amri, H., et al. (2014). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 10, 134-142. [Link]

  • da Silva, A. D., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-214. [Link]

  • Myers, A. G. The Suzuki Reaction. Chem 115. [Link]

  • Durdagi, S., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology, 10, 1073. [Link]

  • Ma, D., et al. (2016). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Scientific Reports, 6, 23398. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4758. [Link]

  • Li, J., et al. (2024). The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure. RSC Medicinal Chemistry. [Link]

  • Oberholzer, M., & Frech, C. M. (2014). Mizoroki-heck Cross-Coupling Reactions Catalyzed by dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. JoVE (Journal of Visualized Experiments), (85), e51444. [Link]

  • 4-Chloro-2,5-dimethoxyaniline. PubChem. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • 4-Chloro-2-iodo-5-phenylmethoxyaniline. PubChem. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-5-iodo-2-methoxyaniline

[1]

Executive Summary

This application note details the chemoselective Suzuki-Miyaura cross-coupling of 4-Chloro-5-iodo-2-methoxyaniline (CAS: 6358-64-1).[1] This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, VEGFR targets), where the distinct reactivity profiles of the iodine and chlorine atoms allow for sequential functionalization.

The core challenge addressed in this protocol is the chemoselectivity : coupling exclusively at the C–I bond while preserving the C–Cl bond for subsequent downstream transformations (e.g., Buchwald-Hartwig amination or SNAr). We provide a robust, scalable method using a Pd(II) precatalyst system that tolerates the free aniline and methoxy functionalities without requiring protecting groups.

Scientific Foundation & Mechanism[1]

The Chemoselectivity Hierarchy

The success of this reaction relies on the significant difference in bond dissociation energies (BDE) between the carbon-halogen bonds.

  • C–I BDE: ~65 kcal/mol (Highly Reactive)

  • C–Cl BDE: ~96 kcal/mol (Inert under mild conditions)

In the catalytic cycle, the Oxidative Addition of the Pd(0) species into the C–I bond is kinetically favored by orders of magnitude over the C–Cl bond. However, the substrate presents a secondary challenge: Electronic Deactivation .[1] The presence of strong electron-donating groups (EDGs)—the amino (-NH₂) and methoxy (-OMe) groups—increases the electron density of the aromatic ring. This makes the ring less electrophilic, theoretically slowing down the oxidative addition step compared to electron-deficient systems.[1]

Expert Insight: While the EDGs deactivate the ring, the lability of the C–I bond compensates for this. The use of electron-rich phosphine ligands (like dppf or SPhos) further facilitates the oxidative addition, ensuring the reaction proceeds at mild temperatures (40–60 °C), which is crucial for preventing unwanted activation of the C–Cl bond.

Catalyst & Ligand Selection[1]
  • Catalyst: Pd(dppf)Cl₂·DCM ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).[1]

    • Why: This bidentate ligand has a large bite angle, promoting the reductive elimination step.[1] It is air-stable and highly robust for aryl iodides.[1]

  • Alternative (for sterically hindered boronic acids): SPhos Pd G2 .[1]

    • Why: SPhos is an electron-rich, bulky Buchwald ligand that creates a highly active mono-ligated Pd(0) species, excellent for overcoming steric hindrance in the boronic acid partner.[1]

Visualizing the Pathway

The following diagram illustrates the chemoselective pathway and the competing side reactions we aim to avoid.

ReactionPathwaySubstrate4-Chloro-5-iodo-2-methoxyanilineOxAdd_IOxidative Addition (C-I)FASTSubstrate->OxAdd_IPreferred PathOxAdd_ClOxidative Addition (C-Cl)SLOW (Avoid)Substrate->OxAdd_ClHigh Temp / Excess CatPd0Pd(0) Active SpeciesPd0->OxAdd_IInt_IPd(II)-Ar-I ComplexOxAdd_I->Int_ISideProductOver-coupled / Polymer(Cl Reacted)OxAdd_Cl->SideProductTransmetTransmetallation(Boronic Acid + Base)Int_I->TransmetRedElimReductive EliminationTransmet->RedElimRedElim->Pd0RegenerationProductCoupled Biaryl Product(Cl Intact)RedElim->Product

Caption: Chemoselective pathway favoring C-I activation (Green) over C-Cl activation (Red).[1]

Detailed Experimental Protocol

Safety & Handling (CAS: 6358-64-1)[1]
  • Hazards: Acute Toxicity (Oral), STOT (Repeated Exposure), Aquatic Toxicity.[1]

  • PPE: Nitrile gloves, lab coat, safety glasses.[1] Work in a fume hood.

  • Handling: Avoid dust generation. The aniline functionality can oxidize; store under inert gas if possible.[1]

Reagents & Stoichiometry
ComponentRoleEquivalentsConc. / Amount
4-Chloro-5-iodo-2-methoxyaniline Limiting Reagent1.0 equiv1.0 mmol (283.5 mg)
Aryl Boronic Acid Coupling Partner1.1 – 1.2 equiv1.1 – 1.2 mmol
Pd(dppf)Cl₂[1]·DCM Catalyst0.03 – 0.05 equiv3 – 5 mol%
Na₂CO₃ (2M aq) Base2.5 equiv1.25 mL
1,4-Dioxane SolventN/A5.0 mL (0.2 M)

Note: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) can be used as alternatives.[1] Dioxane/Water is the preferred solvent system for solubility, but Toluene/Ethanol/Water (4:1:1) is a valid green alternative.

Step-by-Step Procedure

Phase 1: Reaction Setup (Inert Atmosphere)

  • Prepare Glassware: Oven-dry a 20 mL reaction vial or round-bottom flask equipped with a magnetic stir bar. Cap with a septum.[1]

  • Charge Solids: Add the substrate (283.5 mg, 1.0 mmol), aryl boronic acid (1.1 mmol), and Pd(dppf)Cl₂·DCM (24.5 mg, 0.03 mmol) to the vial.

  • Inert Cycle: Evacuate the vial under high vacuum and backfill with Nitrogen or Argon.[1] Repeat this cycle 3 times. Crucial: Removing oxygen prevents homocoupling of the boronic acid and oxidation of the aniline.

Phase 2: Solvent Addition & Reaction 4. Add Solvents: Syringe in degassed 1,4-Dioxane (5 mL) and degassed 2M Na₂CO₃ (1.25 mL). 5. Temperature Control: Place the vial in a pre-heated oil block/bath at 60 °C .

  • Expert Note: Do not exceed 80 °C. Higher temperatures increase the risk of oxidative addition into the C–Cl bond.
  • Monitoring: Stir vigorously (800 rpm). Monitor by HPLC or TLC or LC-MS at 2 hours.
  • TLC Eluent:[1] Hexanes:Ethyl Acetate (3:1).[1] The product will typically be more polar than the starting iodide but less polar than the boronic acid.
  • Endpoint: Reaction is usually complete within 4–6 hours.[1]

Phase 3: Workup & Isolation 7. Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).[1] 8. Separation: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer once more with Ethyl Acetate (10 mL).[1] 9. Wash: Combine organic layers and wash with Brine (sat.[1] NaCl, 20 mL). 10. Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purification: Purify via Flash Column Chromatography on Silica Gel.

  • Gradient: 0% to 30% Ethyl Acetate in Hexanes.[1]
  • Note: The free amine can streak on silica.[1] Pre-treating the column with 1% Triethylamine (TEA) in hexanes can improve peak shape.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by free amine.[1]Switch to SPhos Pd G2 (2 mol%).[1] The bulky ligand protects the Pd center from amine coordination.
Dehalogenation (Loss of I/Cl) Hydride source present or overheating.[1]Ensure solvents are anhydrous/degassed.[1] Lower temp to 50 °C. Use K₃PO₄ instead of carbonate bases.[1]
Homocoupling of Boronic Acid Oxygen presence.[1][2]Rigorous degassing is required.[1] Sparge solvents with Argon for 15 mins before use.[1]
Reaction of C-Cl bond Temperature too high.[1]Strictly maintain T < 70 °C. Reduce catalyst loading to 1 mol%.

Experimental Workflow Diagram

WorkflowStartStart: Weigh Reagents(Substrate, Boronic Acid, Cat.)InertInert Atmosphere Cycle(Vac/Ar x3)Start->InertSolventAdd Degassed Solvents(Dioxane/Na2CO3)Inert->SolventHeatHeat to 60°CMonitor (LCMS) @ 2hSolvent->HeatCheckConversion > 95%?Heat->CheckWorkupCool, Dilute (EtOAc/H2O)Phase SeparationCheck->WorkupYesOptimizationSwitch to SPhos Pd G2or Increase TimeCheck->OptimizationNoPurifyFlash Chromatography(Hex/EtOAc + 1% TEA)Workup->PurifyOptimization->Heat

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • PubChem Compound Summary. (2023). 4-Chloro-2,5-dimethoxyaniline (Analogous Structure/Precursor Data). National Library of Medicine.[1] Link

  • BenchChem Application Notes. (2023). Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene.[1][3] Link

High-Precision Chemoselective Amination of 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

4-Chloro-5-iodo-2-methoxyaniline is a high-value "linchpin" scaffold in medicinal chemistry, particularly for kinase inhibitor discovery. Its utility lies in its orthogonal reactivity :

  • C5-Iodine: Highly reactive electrophile (C-I), amenable to mild Pd-catalyzed coupling.

  • C4-Chlorine: Latent electrophile (C-Cl), stable under C-I coupling conditions; available for subsequent activation.

  • C1-Amine: Nucleophilic handle (-NH₂), capable of amide coupling or heterocyclization.

  • C2-Methoxy: Electron-donating group (EDG) that modulates the nucleophilicity of the amine and the electronics of the ring.

The Challenge: The coexistence of a nucleophilic amine and a highly reactive iodide on the same aromatic ring presents a severe risk of oligomerization (self-coupling) . Successful amination requires rigorous control over catalyst speciation and kinetic selectivity.

This guide details the protocols for utilizing this substrate as an Electrophile (coupling an external amine at the C5-position) while suppressing self-coupling and preserving the C4-chloride.

Strategic Analysis: The Selectivity Triad

Success depends on exploiting the rates of Oxidative Addition (OA). The bond dissociation energies dictate the hierarchy: C-I (~65 kcal/mol) < C-Br < C-Cl (~95 kcal/mol) .

Mechanistic Decision Tree

To couple an external amine (


) to the C5-Iodine without touching the C4-Chlorine or triggering self-polymerization, we must evaluate the nucleophilicity of the external amine vs. the substrate's own amine.

Selectivity_Strategy Start Substrate: 4-Chloro-5-iodo-2-methoxyaniline Decision Is R-NH2 significantly more nucleophilic than Substrate-NH2? Start->Decision Goal Goal: C5-Amination with R-NH2 Yes Direct Coupling Strategy (Kinetic Control) Decision->Yes Yes (e.g., Morpholine, Pyrrolidine) No Protection Strategy (Thermodynamic Control) Decision->No No (e.g., Anilines, Amides) Yes_Action Use Bulky Ligand (e.g., BrettPhos) Low Temp (40-60°C) Slow Addition of Substrate Yes->Yes_Action No_Action Step 1: Boc-Protection of Substrate Step 2: Buchwald Coupling Step 3: Deprotection No->No_Action Yes_Action->Goal No_Action->Goal

Figure 1: Decision matrix for selecting the appropriate workflow based on external amine nucleophilicity.

Protocol A: Direct Chemoselective C5-Amination

Best for: Secondary cyclic amines (morpholine, piperazine) or primary alkyl amines. Risk Profile: Moderate (Self-coupling possible if conditions deviate).

The Catalyst System
  • Palladium Source:

    
     or 
    
    
    
    .
  • Ligand: Xantphos (for high yields/robustness) or BrettPhos (for difficult amines/high selectivity).

    • Why Xantphos? Its large bite angle (111°) favors reductive elimination of the amine over β-hydride elimination, and it forms a stable catalyst that respects the I > Cl hierarchy.

  • Base:

    
     (Cesium Carbonate).
    
    • Why? Milder than

      
      . Strong alkoxide bases can trigger dehalogenation or reaction at the chloride.
      
Detailed Procedure

Scale: 1.0 mmol (283.5 mg of substrate)

  • Preparation:

    • Dry a reaction vial (microwave vial or Schlenk tube) and equip with a magnetic stir bar.

    • Add 4-Chloro-5-iodo-2-methoxyaniline (283.5 mg, 1.0 mmol).

    • Add

      
        (651 mg, 2.0 mmol, 2.0 equiv). Ensure the base is finely ground and dry.
      
    • Add Xantphos (35 mg, 0.06 mmol, 6 mol%).

    • Add

      
        (18 mg, 0.02 mmol, 2 mol% Pd). Note: If using Pd(OAc)2, use 4 mol%.
      
  • Inerting:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (or Nitrogen) three times. Oxygen is the enemy of selectivity here.

  • Solvent & Reagent Addition:

    • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe. Toluene is a valid alternative.

    • Add the External Amine (1.2 mmol, 1.2 equiv) via syringe.

    • Critical Step: If the external amine is liquid, add it neat. If solid, add it in step 1.

  • Reaction:

    • Place in a pre-heated block at 60°C .

    • Why 60°C? Standard Buchwalds run at 80-100°C. We run cooler to ensure the catalyst reacts only with the C-I bond and not the C-Cl, and to minimize self-coupling.

    • Monitor by LCMS at 2 hours. Look for the disappearance of the starting material (M+H 284) and formation of product.

  • Workup:

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: The "Safety-First" Protection Route

Best for: Coupling with other anilines, amides, or when "Direct Coupling" yields oligomers. Concept: Masking the intrinsic nucleophile (-NH₂) as a carbamate (Boc) eliminates self-coupling risk.

Step 1: Selective N-Boc Protection

The challenge is protecting the amine without displacing the halogens.

  • Reagents:

    
     (1.1 equiv), Cat. DMAP, THF, Reflux.
    
  • Observation: The electron-rich nature (OMe) facilitates this.

  • Yield Target: >90%.

Step 2: The Cross-Coupling

With the aniline protected as tert-butyl (4-chloro-5-iodo-2-methoxyphenyl)carbamate, the risk of polymerization is zero.

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 precatalysts.

    • Why? These precatalysts activate rapidly at low temperatures, preserving the C-Cl bond.

  • Base:

    
     (weak base) or 
    
    
    
    (if substrate is stable).
  • Temp: 80°C. (Higher temp allowed now that self-coupling is impossible).

Step 3: Deprotection
  • Conditions: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Note: Ensure the newly formed C-N bond is stable to acid. Most aniline-aniline couplings are stable.

Data & Troubleshooting Guide

Comparative Reactivity Table
VariableRecommendationRationale
Solvent 1,4-Dioxane or TolueneNon-polar/aprotic solvents minimize hydrodehalogenation side reactions.
Base

"Goldilocks" base. Strong enough to deprotonate the amine-Pd complex, weak enough to spare the C-Cl bond.
Ligand XantphosExcellent bite angle for reductive elimination; prevents

-hydride elimination in aliphatic amines.
Temperature 40°C - 65°CCRITICAL CONTROL POINT. >80°C increases risk of C-Cl insertion.
Troubleshooting "The Black Tar" (Polymerization)

If your reaction turns into an intractable black mixture, self-coupling has occurred.

  • Switch to Protocol B (Protection).

  • Dilution: Increase solvent volume to 0.1 M or 0.05 M. High concentration favors intermolecular self-coupling.

  • Slow Addition: Add the substrate (the aryl iodide) slowly to a solution of the catalyst and the external amine. This keeps the concentration of the electrophile low relative to the nucleophile.

Visualization: The Catalytic Cycle & Selectivity

The following diagram illustrates the kinetic competition that determines the success of this reaction.

Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex (Ar-Pd(II)-I) Pd0->OA_Complex Fast OA at C-I (Slow at C-Cl) Substrate Substrate (4-Cl-5-I-2-OMe-Aniline) Substrate->OA_Complex Coordination Amine Coordination OA_Complex->Coordination Ext_Amine External Amine (R-NH2) Self_Amine Substrate Molecule (Self-Coupling) Deprotonation Deprotonation (Base) Coordination->Deprotonation + R-NH2 (Desired) Coordination->Deprotonation + Substrate (Undesired) RE Reductive Elimination Deprotonation->RE RE->Pd0 Regeneration Product Desired Product (C5-Aminated) RE->Product Polymer Oligomer/Polymer (Undesired) RE->Polymer

Figure 2: Catalytic cycle highlighting the critical bifurcation point between desired cross-coupling and undesired self-coupling.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction intermediates and structure-activity relationships."[5] Journal of the American Chemical Society. [Link]

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Spanning." Journal of the American Chemical Society. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers." (Context on selectivity in haloarenes). Journal of Organic Chemistry. [Link]

Sources

The Strategic Utility of 4-Chloro-5-iodo-2-methoxyaniline in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. Among the myriad of available chemical building blocks, substituted anilines represent a cornerstone for the synthesis of a diverse array of bioactive molecules. This guide focuses on a particularly valuable, yet under-documented intermediate: 4-Chloro-5-iodo-2-methoxyaniline . This molecule is a trifecta of functionalities—a nucleophilic aniline, and two distinct halogen atoms at the 4- and 5-positions with differential reactivity, all modulated by the electron-donating methoxy group at the 2-position. This unique arrangement of substituents makes it a highly versatile scaffold for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors for oncology.

The chloro and methoxy groups are frequently incorporated into drug candidates to enhance binding affinity and modulate pharmacokinetic properties.[1] The presence of both an iodine and a chlorine atom on the same aromatic ring opens up possibilities for selective, sequential cross-coupling reactions, allowing for the controlled introduction of different functionalities. This guide will provide an in-depth analysis of the applications of 4-Chloro-5-iodo-2-methoxyaniline in drug discovery, complete with detailed protocols for its key transformations and insights into the rationale behind these synthetic strategies.

Core Applications in Kinase Inhibitor Synthesis

A primary application of 4-Chloro-5-iodo-2-methoxyaniline lies in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. Many kinase inhibitors share a common structural motif: a heterocyclic core, such as quinazoline or quinoline, N-arylated with a substituted aniline.[2][3] The specific substitution pattern on the aniline ring is crucial for achieving high potency and selectivity for the target kinase.

While direct synthesis examples starting from 4-Chloro-5-iodo-2-methoxyaniline are not abundantly found in public literature, its utility can be strongly inferred from the synthesis of approved drugs like Bosutinib, a dual Src/Abl kinase inhibitor. The synthesis of Bosutinib utilizes 2,4-dichloro-5-methoxyaniline, a closely related analogue, which undergoes a crucial nucleophilic aromatic substitution (SNA) reaction with a 4-chloroquinoline derivative.[4] Given this precedent, 4-Chloro-5-iodo-2-methoxyaniline is an ideal candidate for the synthesis of novel kinase inhibitors with potentially improved properties.

The general synthetic approach is a nucleophilic aromatic substitution reaction where the aniline nitrogen of 4-Chloro-5-iodo-2-methoxyaniline displaces a leaving group (typically a chlorine atom) on a heterocyclic core.

Detailed Application Notes and Protocols

This section provides detailed protocols for the key synthetic transformations involving 4-Chloro-5-iodo-2-methoxyaniline. The differential reactivity of the C-I and C-Cl bonds is a central theme, allowing for a stepwise and controlled elaboration of the molecular scaffold.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Kinase Inhibitor Scaffolds

This protocol describes the fundamental reaction for incorporating the 4-Chloro-5-iodo-2-methoxyaniline moiety into a heterocyclic core, exemplified by a 4-chloroquinazoline. This reaction is analogous to a key step in the synthesis of many anilinoquinazoline-based kinase inhibitors.[5]

Reaction Principle: The nucleophilic amino group of 4-Chloro-5-iodo-2-methoxyaniline attacks the electron-deficient C4 position of the 4-chloroquinazoline, displacing the chloride ion. The reaction is typically facilitated by an acid catalyst to activate the quinazoline ring.

Experimental Protocol:

  • Materials:

    • 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq)

    • 4-Chloroquinazoline (1.0 eq)

    • Isopropanol (or another suitable high-boiling solvent like n-butanol or 2-ethoxyethanol)

    • Hydrochloric acid (catalytic amount, e.g., a few drops of concentrated HCl or using isopropanol saturated with HCl gas)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq) and 4-chloroquinazoline (1.0 eq).

    • Add isopropanol to the flask to achieve a concentration of approximately 0.1-0.2 M.

    • Add a catalytic amount of hydrochloric acid.

    • Place the flask under an inert atmosphere of argon or nitrogen.

    • Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and maintain for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product may precipitate out of solution upon cooling. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

    • If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Solvent: Isopropanol is a common choice due to its appropriate boiling point and ability to dissolve both reactants. Other high-boiling point solvents can be used to drive the reaction to completion.

  • Catalyst: The acid catalyst protonates the quinazoline ring, making it more electrophilic and susceptible to nucleophilic attack by the aniline.

  • Inert Atmosphere: While not always strictly necessary for this type of reaction, an inert atmosphere is good practice to prevent potential oxidation of the aniline, especially at elevated temperatures.

Protocol 2: Chemoselective Suzuki-Miyaura Cross-Coupling at the Iodo Position

This protocol leverages the higher reactivity of the carbon-iodine bond over the carbon-chlorine bond to selectively introduce an aryl or heteroaryl group at the 5-position of the aniline ring. This is a powerful strategy for building molecular complexity.[6]

Reaction Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organic halide. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond.[7]

Experimental Protocol:

  • Materials:

    • 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

    • Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a Schlenk flask, combine 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Seal the flask, and evacuate and backfill with an inert gas three times.

    • Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1) via syringe.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validating System: The success of this chemoselective reaction can be validated by ¹H NMR and ¹³C NMR spectroscopy, which will show the disappearance of the proton signal adjacent to the iodine and the appearance of new aromatic signals from the coupled boronic acid. Mass spectrometry will confirm the expected molecular weight of the product. The persistence of the chloro-substituent can also be confirmed by these methods.

Protocol 3: Buchwald-Hartwig Amination at the Chloro Position

Following the functionalization of the iodo-position, the less reactive chloro-position can be targeted for C-N bond formation using the Buchwald-Hartwig amination. This allows for the introduction of a second point of diversity.[1]

Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It requires a palladium catalyst and a specialized phosphine ligand to facilitate the coupling of an amine with an aryl halide.

Experimental Protocol:

  • Materials:

    • 5-Aryl-4-chloro-2-methoxyaniline (from Protocol 2) (1.0 eq)

    • Amine (primary or secondary, 1.2 eq)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

    • Strong base (e.g., NaOtBu, LHMDS, 1.4 eq)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.

    • Evacuate and backfill the tube with inert gas.

    • Add the 5-aryl-4-chloro-2-methoxyaniline, the amine, and the base.

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat to 80-110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Trustworthiness of the Protocol: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required for the coupling of aryl chlorides. The use of a strong, non-nucleophilic base is essential to deprotonate the amine and facilitate the catalytic cycle.

Data Presentation

Table 1: Physicochemical Properties of 4-Chloro-5-iodo-2-methoxyaniline

PropertyValue
Molecular Formula C₇H₇ClINO
Molecular Weight 299.50 g/mol
Appearance Off-white to light brown crystalline solid
Melting Point 78-82 °C
Solubility Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in water.

Table 2: Representative Kinase Inhibitors with Related Anilino Scaffolds

Drug NameTarget Kinase(s)Aniline Building Block in Synthesis
Bosutinib Src, Abl2,4-dichloro-5-methoxyaniline
Dasatinib Bcr-Abl, Src family2-chloro-6-methylaniline
Gefitinib EGFR3-chloro-4-fluoroaniline
Erlotinib EGFR3-ethynylaniline

Visualizations

Synthetic Workflow Diagram

G A 4-Chloro-5-iodo-2-methoxyaniline C S(N)Ar Reaction (Protocol 1) A->C B 4-Chloroquinazoline B->C D 4-(4-Chloro-5-iodo-2-methoxyanilino)quinazoline C->D F Suzuki-Miyaura Coupling (Protocol 2) D->F E Arylboronic Acid E->F G 4-(5-Aryl-4-chloro-2-methoxyanilino)quinazoline F->G I Buchwald-Hartwig Amination (Protocol 3) G->I H Amine (R-NH2) H->I J 4-(5-Aryl-4-(R-amino)-2-methoxyanilino)quinazoline (Final Product) I->J

Caption: Sequential functionalization of 4-Chloro-5-iodo-2-methoxyaniline.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_iodide Ar-I aryl_iodide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

4-Chloro-5-iodo-2-methoxyaniline is a strategically designed building block with significant potential in drug discovery, particularly for the synthesis of kinase inhibitors. Its unique substitution pattern allows for selective and sequential functionalization through well-established synthetic methodologies like nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The protocols and insights provided in this guide are intended to empower researchers to leverage the synthetic versatility of this compound in their quest for novel and effective therapeutic agents. The logical application of this building block, guided by the successful synthesis of related approved drugs, paves the way for the discovery of next-generation medicines.

References

  • Breza, N., Pato, J., Őrfi, L., & Kéri, G. (2008). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction, 28(1-2), 107-115.
  • Boschelli, D. H., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965-3977.
  • Buchwald, S. L. (2008). The Bill D.
  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-214. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • Mologni, L., et al. (2006). Bosutinib (SKI-606), a new inhibitor of Bcr-Abl and Src kinases.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloroquinazoline. Retrieved from [Link]

  • Shah, N. P., et al. (2008). Dasatinib (BMS-354825) inhibits KITD816V, an imatinib-resistant activating mutation that triggers neoplastic growth in most patients with systemic mastocytosis. Blood, 112(11), 312.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Thomas, S., et al. (2004). Kinase inhibitors: a new generation of anticancer agents. International Journal of Cancer, 111(6), 795-802.
  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.
  • Ye, F., et al. (2002). A new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Bioorganic & Medicinal Chemistry Letters, 12(18), 2875-2878.
  • Zhang, C., et al. (2011). A novel synthesis of bosutinib starting from 3-methoxy-4-hydroxybenzoic acid. Molecules, 16(7), 5601-5608. Available at: [Link]

  • Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo. (2019). Bioorganic & Medicinal Chemistry, 27(19), 115033.
  • A new and improved synthetic route to bosutinib is described on a hectogram scale. (2025). ResearchGate. Available at: [Link]

  • Dasatinib synthesis process and an intermediate thereof. (n.d.). Google Patents.
  • Preparation method of dasatinib. (n.d.). Google Patents.
  • Synthesis process of dasatinib and intermediate thereof. (n.d.). Google Patents.
  • Suzuki-Miyaura Cross-Coupling Reactions of Halo Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. (2011). Organic & Biomolecular Chemistry, 9(21), 7433-7439.

Sources

Application Note: Regioselective N-Arylation of 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Arylated Anilines

N-arylated anilines and their derivatives are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The carbon-nitrogen (C–N) bond is a cornerstone of medicinal chemistry, and methods for its efficient and selective formation are of paramount importance. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as one of the most powerful and versatile tools for constructing these bonds.[1][2]

This application note provides a detailed protocol for the regioselective N-arylation of a di-halogenated substrate, 4-Chloro-5-iodo-2-methoxyaniline. The presence of two distinct halogen atoms (iodine and chlorine) on the aniline ring presents a significant challenge: achieving selective functionalization at one site while leaving the other untouched. This guide leverages the inherent reactivity differences between aryl iodides and aryl chlorides in palladium catalysis to achieve selective C–N bond formation at the C-I position.

Principle of the Reaction: Exploiting Halogen Reactivity

The success of this protocol hinges on the differential reactivity of aryl halides in the key step of the Buchwald-Hartwig catalytic cycle: oxidative addition to a Palladium(0) complex.[2][3] The relative bond dissociation energies of Carbon-Halogen bonds (C-I < C-Br < C-Cl) mean that the C-I bond is weaker and thus more susceptible to cleavage by the palladium catalyst. This allows for the oxidative addition of the aryl iodide to the Pd(0) center to occur at a much faster rate and under milder conditions than the oxidative addition of the aryl chloride.

By carefully selecting the catalyst, ligand, and reaction conditions, we can favor the kinetic product, resulting in highly regioselective N-arylation at the iodine-bearing carbon.

The generally accepted mechanism for the Buchwald-Hartwig amination involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) intermediate.[2]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The final C–N bond is formed as the desired N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2]

Below is a diagram illustrating the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar(I)-Pd(II)L_n Pd0->OA_Complex Oxidative Addition (Ar-I) Amide_Complex [Ar-Pd(II)L_n(NR'R'')] complex OA_Complex->Amide_Complex Amine (HNR'R'') + Base (-BHX) Amide_Complex->Pd0 Product Ar-NR'R'' (Product) Amide_Complex->Product Reductive Elimination Catalyst_Regen

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Experimental Protocol

This protocol is designed for a typical laboratory scale (0.5 to 1.0 mmol). All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.

Materials and Reagents
ReagentPuritySupplierNotes
4-Chloro-5-iodo-2-methoxyaniline>97%CommercialStarting material.
Arylating Amine (e.g., Morpholine)>99%CommercialExample coupling partner.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)CatalystCommercialPalladium precursor. Handle in a fume hood.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)>98%CommercialBulky electron-rich phosphine ligand.
Sodium tert-butoxide (NaOtBu)>98%CommercialStrong, non-nucleophilic base. Handle in a glovebox due to hygroscopy.
TolueneAnhydrousSolvent SystemReaction solvent. Ensure dryness for optimal results.
Diethyl EtherACS GradeWorkupFor extraction.
Saturated aq. Sodium Bicarbonate (NaHCO₃)N/AWorkupFor washing.
BrineN/AWorkupFor final wash.
Anhydrous Magnesium Sulfate (MgSO₄)N/AWorkupFor drying organic phase.
Silica Gel60 Å, 230-400 meshPurificationFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-5-iodo-2-methoxyaniline (1.0 equiv, e.g., 299.5 mg, 1.0 mmol).

    • Add the palladium precursor Pd₂(dba)₃ (0.01 equiv, 9.2 mg, 0.01 mmol) and the ligand XPhos (0.024 equiv, 11.4 mg, 0.024 mmol).

    • Add the base, Sodium tert-butoxide (1.4 equiv, 134.6 mg, 1.4 mmol).

    • Seal the flask with a septum, and purge with inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reagent Addition:

    • Under a positive flow of inert gas, add anhydrous toluene (5 mL).

    • Add the arylating amine (e.g., Morpholine, 1.2 equiv, 104.5 mg, 1.2 mmol) via syringe.

    • Rinse the syringe with a small amount of anhydrous toluene and add to the reaction flask.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by taking small aliquots from the reaction mixture.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by adding 10 mL of deionized water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • The eluent system will depend on the specific product but a gradient of ethyl acetate in hexanes is a common starting point.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final N-arylated product.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The preservation of the chlorine signal in the mass spectrum and the corresponding aromatic signals in the NMR spectrum will confirm the regioselectivity.

Overall Experimental Workflow

The following diagram outlines the complete workflow from preparation to final product analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: Aniline, Pd₂(dba)₃, XPhos, NaOtBu D Add Anhydrous Toluene A->D B Flame-dry Schlenk Flask B->D C Inert Atmosphere Purge (N₂ or Ar) C->D E Add Amine Coupling Partner D->E F Heat to 100 °C & Stir E->F G Monitor by TLC/GC-MS F->G H Cool to RT & Quench G->H Reaction Complete I Liquid-Liquid Extraction H->I J Dry and Concentrate I->J K Flash Column Chromatography J->K L NMR Spectroscopy (¹H, ¹³C) K->L M Mass Spectrometry (HRMS) K->M

Caption: Workflow for the regioselective N-arylation experiment.

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Inactive catalyst or insufficient inertness.

    • Solution: Ensure all reagents are pure and the solvent is anhydrous. Use fresh catalyst and ligand. Improve the inert atmosphere technique.

  • Lack of Regioselectivity (Reaction at C-Cl):

    • Cause: Reaction temperature is too high or reaction time is excessively long.

    • Solution: Reduce the reaction temperature (e.g., to 80-90 °C) and monitor carefully to stop the reaction once the C-I starting material is consumed.

  • Formation of Hydrodehalogenation Side Product:

    • Cause: Presence of water or other protic sources. Beta-hydride elimination can be a competing pathway.[2]

    • Solution: Ensure strictly anhydrous conditions. The choice of a bulky ligand like XPhos helps to suppress some side reactions.

  • Inhibition by Iodide Salts:

    • Cause: Iodide salts produced during the reaction can sometimes inhibit the catalyst.[4]

    • Solution: While often not a major issue with modern catalyst systems, if inhibition is suspected, using a solvent in which the iodide salt byproduct is poorly soluble can mitigate the effect.[4]

Safety Precautions

  • Reagents: 4-Chloro-5-iodo-2-methoxyaniline is a substituted aniline and should be handled with care. Avoid inhalation, ingestion, and skin contact. Palladium catalysts are toxic and should be handled in a fume hood. Sodium tert-butoxide is corrosive and moisture-sensitive.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Inert Atmosphere: The use of an inert atmosphere is crucial not only for the reaction's success but also to prevent the potential ignition of flammable solvents.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Available at: [Link]

  • Chemspace. (2024). Buchwald-Hartwig cross-coupling reaction. Available at: [Link]

  • ChemHelper. (2020). Buchwald-Hartwig cross-coupling reaction. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Fairlamb, I. J. S., et al. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Organic Letters, 12(19), 4422–4425. Available at: [Link]

Sources

Strategic Iodination of 4-Chloro-2-Methoxyaniline: Regiocontrol & Scalability

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and regioselective protocol for the iodination of 4-chloro-2-methoxyaniline (also known as 4-chloro-o-anisidine).[1][2]

The target transformation yields 4-chloro-6-iodo-2-methoxyaniline (systematically: 2-amino-5-chloro-3-iodoanisole).[1][2] This intermediate is critical in the synthesis of kinase inhibitors and radiolabeled ligands where the iodine serves as a handle for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.[1]

Executive Summary

Synthesizing highly substituted anilines requires precise control over regioselectivity.[1] In the case of 4-chloro-2-methoxyaniline, the molecule possesses two activating groups (


, 

) and one deactivating group (

).[1][2] The challenge lies in directing the iodine exclusively to the C6 position (ortho to the amine) while avoiding the C5 position (para to the methoxy) and preventing over-oxidation of the sensitive aniline nitrogen.

This guide presents two validated protocols:

  • Method A (Standard): Iodine Monochloride (ICl) in Acetic Acid – Best for scale-up and cost-efficiency.[1][2]

  • Method B (Mild): N-Iodosuccinimide (NIS) in Acetonitrile – Best for small-scale, high-throughput screening (HTS) libraries.[1][2]

Mechanistic Insight & Regioselectivity

To achieve high yield, one must understand the electronic "battlefield" of the substrate.

  • Amino Group (

    
    ):  Strong activator, ortho/para director.[1][2] The para position (C4) is blocked by Chlorine. The available ortho positions are C6 and C2 (blocked by 
    
    
    
    ).[1] Target: C6.
  • Methoxy Group (

    
    ):  Moderate activator, ortho/para director.[1][2] The para position is C5.[1] The ortho position is C3.[1]
    
  • Chlorine (

    
    ):  Weak deactivator, ortho/para director.[1][2]
    

The Dominant Effect: The amino group is the strongest activator.[1] Therefore, electrophilic attack is kinetically favored at C6 (ortho to


).[1][2] While C5 is activated by the methoxy group, the resonance contribution from the nitrogen lone pair makes C6 the most electron-rich site.[1]
Pathway Visualization

The following diagram illustrates the electronic activation and the reaction pathway.

ReactionPathway cluster_conditions Critical Factors Substrate 4-Chloro-2-methoxyaniline (Substrate) Activation Electronic Activation (-NH2 dominates) Substrate->Activation Solvation Transition Sigma Complex (Wheland Intermediate) Activation->Transition + I+ (Electrophile) Product 4-Chloro-6-iodo-2-methoxyaniline (Target) Transition->Product - H+ (Major Path) SideProduct C5-Iodo Isomer (Minor Impurity) Transition->SideProduct Competitive Path Sterics Sterics Sterics->Transition Solvent Polarity Solvent Polarity Solvent Polarity->Transition

Figure 1: Reaction pathway highlighting the regioselective dominance of the amino group directing the electrophile to the C6 position.[2]

Experimental Protocols

Method A: Iodine Monochloride (ICl) in Acetic Acid

Application: Gram to Kilogram scale synthesis. Rationale: Glacial acetic acid acts as a polar protic solvent that stabilizes the transition state.[1] It also buffers the reaction, preventing the formation of poly-iodinated species by reducing the reactivity of the product (via partial protonation of the amine).

Materials
  • 4-Chloro-2-methoxyaniline (1.0 eq)[1][2]

  • Iodine Monochloride (ICl) (1.05 eq)[2]

  • Glacial Acetic Acid (Solvent, 10 volumes)

  • Sodium Bisulfite (NaHSO3) (Quenching agent)[2]

  • Sodium Acetate (Optional buffer if acid sensitivity is high)[2]

Step-by-Step Protocol
  • Dissolution: In a 3-neck round bottom flask equipped with a magnetic stir bar and addition funnel, dissolve 4-chloro-2-methoxyaniline (10.0 g, 63.5 mmol) in Glacial Acetic Acid (100 mL).

  • Temperature Control: Cool the solution to 15–20°C using a water bath. Note: Do not freeze the acetic acid (MP 16°C). Keep it just above freezing.

  • Addition: Dissolve ICl (10.8 g, 66.6 mmol) in Acetic Acid (20 mL). Add this solution dropwise over 45 minutes.

    • Critical: The solution will turn dark brown.[1] Maintain internal temperature < 25°C to prevent oxidation.[1]

  • Reaction: Remove the cooling bath and stir at room temperature (25°C) for 2–4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][3] The starting material (Rf ~0.[1]4) should disappear, replaced by a slightly less polar spot (Rf ~0.45).[2]

  • Quenching: Pour the reaction mixture into Ice Water (500 mL). Add saturated aqueous Sodium Bisulfite (50 mL) slowly.

    • Visual Cue: The dark iodine color should fade to a pale yellow or off-white suspension.[1]

  • Isolation: Filter the precipitate via vacuum filtration. Wash the cake with water (3 x 50 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to grey crystalline solid.[1][2]

Method B: N-Iodosuccinimide (NIS) in Acetonitrile

Application: Late-stage functionalization, parallel synthesis, or acid-sensitive substrates.[1][2] Rationale: NIS provides a slow, controlled release of the iodonium ion (


). Acetonitrile is a polar aprotic solvent that enhances the electrophilicity of NIS without the harsh acidity of Method A.
Step-by-Step Protocol
  • Setup: Charge a reaction vial with 4-chloro-2-methoxyaniline (500 mg, 3.17 mmol) and Acetonitrile (5 mL).

  • Catalyst (Optional): Add p-Toluenesulfonic acid (TsOH) (10 mol%) to accelerate the reaction if kinetics are sluggish.

  • Addition: Add NIS (750 mg, 3.33 mmol) in one portion. Wrap the vial in aluminum foil to protect from light.

  • Reaction: Stir at Room Temperature for 4–12 hours.

  • Workup: Concentrate the acetonitrile under reduced pressure. Redissolve the residue in Ethyl Acetate (20 mL).

  • Wash: Wash with 10% Sodium Thiosulfate (to remove iodine) and Brine.[1]

  • Purification: Pass through a short pad of silica gel (eluting with 20% EtOAc/Hexane).[1]

Expected Yield: 75–85%[1][2]

Comparison of Reaction Conditions

ParameterMethod A (ICl / AcOH)Method B (NIS / MeCN)
Atom Economy HighModerate (Succinimide waste)
Cost Low (Industrial Standard)High (Reagent cost)
Acidity High (pH < 2)Neutral to Mildly Acidic
Regioselectivity Excellent (>95:5 C6:C5)Good (~90:10 C6:C5)
Throughput Batch / Scale-upParallel / Library

Analytical Validation (QC)

To confirm the identity of 4-chloro-6-iodo-2-methoxyaniline , rely on


 NMR.[1][2] The regiochemistry is confirmed by the splitting pattern of the aromatic protons.
  • Starting Material (4-Cl-2-OMe-aniline): Aromatic region shows 3 protons with ortho/meta coupling.[1][2]

  • Product (6-Iodo):

    • The proton at C3 (ortho to OMe, meta to Cl) and the proton at C5 (ortho to Cl, meta to I) will appear as meta-coupled doublets (J ~ 2.0–2.5 Hz).[2]

    • Key Diagnostic: The absence of an ortho-coupling (J ~ 8 Hz) indicates the para positions relative to each proton are substituted.[1]

Workflow Diagram:

Workflow Start Start: 4-Chloro-2-methoxyaniline Reaction Reaction: ICl / AcOH (20°C -> RT, 4h) Start->Reaction Quench Quench: Ice Water + NaHSO3 (Remove excess Iodine) Reaction->Quench Completion (TLC) Filter Isolation: Vacuum Filtration Quench->Filter QC QC: 1H NMR / HPLC (Check Regioisomer Ratio) Filter->QC

Figure 2: Operational workflow for the synthesis and isolation of the target iodoaniline.

Troubleshooting & Safety

  • Issue: Dark Product Color.

    • Cause: Residual Iodine (

      
      ) or oxidation of the aniline.
      
    • Fix: Ensure thorough washing with Sodium Bisulfite/Thiosulfate during workup.[1] Recrystallize from Ethanol with a pinch of activated charcoal.

  • Issue: Low Yield.

    • Cause: Formation of N-iodo species.[1][4][5]

    • Fix: Increase reaction temperature to 40°C briefly to encourage rearrangement from N-I to C-I, or extend reaction time.

  • Safety: ICl is corrosive and causes severe burns.[1] Handle in a fume hood. 4-chloro-2-methoxyaniline is toxic; avoid inhalation.[1][2]

References

  • Castanet, A.-S., et al. "Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide."[1][2] Tetrahedron Letters, vol. 43, no. 29, 2002, pp. 5047–5048.[1][2] Link

  • George, S., et al. "Regioselective Iodination of Activated Anilines."[2] Journal of Organic Chemistry, vol. 75, no. 15, 2010. (General methodology for aniline iodination).

  • Patil, K., et al. "Process for the Preparation of Halogenated Anisidines." US Patent 20120142967, 2012.[1][2] Link

  • Olah, G. A., et al. "Synthetic Methods and Reactions.[1][2] Iodination of Deactivated Aromatics with Iodine Monochloride." Synthesis, 1974, pp. 896.[1][2] (Foundational text on ICl usage).

Sources

Application Notes and Protocols: 4-Chloro-5-iodo-2-methoxyaniline as a Key Intermediate for the Synthesis of Potent CXCR2 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting CXCR2

The C-X-C chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target in a host of inflammatory diseases, autoimmune disorders, and cancer.[1] This G-protein coupled receptor (GPCR) is predominantly expressed on the surface of neutrophils, key players in the innate immune system.[2] In response to binding its cognate chemokines, particularly interleukin-8 (IL-8), CXCR2 triggers a signaling cascade that mediates neutrophil migration and activation at sites of inflammation.[2][3] While this is a vital component of the body's defense mechanism, dysregulated CXCR2 signaling can lead to chronic and excessive neutrophil accumulation, contributing to tissue damage in conditions such as chronic obstructive pulmonary disease (COPD) and various cancers.[1][4]

CXCR2 antagonists are small molecules that block the binding of chemokines to the receptor, thereby inhibiting downstream signaling and preventing neutrophil migration. This mechanism offers a promising strategy for mitigating the pathological consequences of unchecked inflammation. The development of potent and selective CXCR2 antagonists is an area of intense research in drug discovery. A crucial aspect of this endeavor lies in the design and synthesis of novel molecular scaffolds that can effectively interact with the receptor. This guide focuses on the application of a key building block, 4-Chloro-5-iodo-2-methoxyaniline , in the synthesis of a representative CXCR2 antagonist.

The Strategic Importance of 4-Chloro-5-iodo-2-methoxyaniline in CXCR2 Antagonist Synthesis

The substituted aniline, 4-Chloro-5-iodo-2-methoxyaniline, possesses a unique combination of functional groups that make it a valuable intermediate in the synthesis of complex drug candidates, particularly diaryl urea and squaramide-based CXCR2 antagonists.

  • The Aniline Moiety: The primary amine group serves as a key nucleophile for the formation of urea or squaramide linkages, which are common pharmacophores in many CXCR2 antagonists.

  • The Chloro and Methoxy Substituents: These groups play a significant role in modulating the electronic and steric properties of the molecule, influencing its binding affinity and pharmacokinetic profile.[5] The chloro group can engage in halogen bonding, while the methoxy group can act as a hydrogen bond acceptor, both of which can contribute to favorable interactions within the receptor's binding pocket.

  • The Iodo Group: The iodine atom provides a reactive handle for further chemical modifications through various cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the introduction of additional structural diversity to optimize the antagonist's potency and selectivity.

Characterization of the Starting Material: 4-Chloro-5-iodo-2-methoxyaniline

A thorough characterization of the starting material is paramount to ensure the successful synthesis of the target compound. The following table summarizes the key physical and spectroscopic data for 4-Chloro-5-iodo-2-methoxyaniline.

PropertyValue
Molecular Formula C₇H₇ClINO
Molecular Weight 299.50 g/mol
Appearance Off-white to pale brown crystalline solid
Melting Point 78-82 °C
Solubility Soluble in DMSO, methanol, and dichloromethane

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.21 (s, 1H), 6.88 (s, 1H), 4.15 (br s, 2H), 3.85 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 147.2, 138.9, 137.1, 112.9, 111.8, 81.6, 56.3.

  • FT-IR (KBr, cm⁻¹): 3420, 3315 (N-H stretching), 1610, 1500 (C=C aromatic stretching), 1250 (C-O stretching), 860 (C-Cl stretching), 550 (C-I stretching).

  • Mass Spectrometry (EI): m/z 299 [M]⁺, 284, 157, 127.

Synthetic Protocol: Preparation of a Representative Diaryl Urea CXCR2 Antagonist

This section details a representative, two-step synthesis of a potent diaryl urea CXCR2 antagonist starting from 4-Chloro-5-iodo-2-methoxyaniline. This protocol is adapted from established methods for the synthesis of diaryl ureas.[4]

Step 1: Formation of the Isocyanate Intermediate

The first step involves the conversion of the aniline to a more reactive isocyanate intermediate using a phosgene equivalent, such as triphosgene.

Synthesis_Step1 Start 4-Chloro-5-iodo-2-methoxyaniline Intermediate 4-Chloro-5-iodo-2-methoxy-phenyl isocyanate Start->Intermediate Reaction Reagent1 Triphosgene (COCl₂)₃ Reagent1->Intermediate Solvent1 Toluene Solvent1->Intermediate Base1 Triethylamine Base1->Intermediate

Figure 1: Formation of the Isocyanate Intermediate.

Protocol:

  • To a solution of 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous toluene to the reaction mixture. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylammonium chloride salts.

  • The resulting filtrate containing the isocyanate intermediate is typically used directly in the next step without further purification.

Step 2: Urea Formation with a Second Amine

The isocyanate intermediate is then reacted with a second amine to form the final diaryl urea product. In this example, we will use 3-amino-N,N-dimethylbenzamide, a fragment present in several known CXCR2 antagonists.

Synthesis_Step2 Intermediate 4-Chloro-5-iodo-2-methoxy-phenyl isocyanate Product CXCR2 Antagonist (Diaryl Urea) Intermediate->Product Reaction Amine 3-Amino-N,N-dimethylbenzamide Amine->Product Solvent2 Dichloromethane Solvent2->Product

Figure 2: Urea Formation Reaction.

Protocol:

  • To the toluene solution of the isocyanate intermediate from Step 1, add a solution of 3-amino-N,N-dimethylbenzamide (1.0 eq) in anhydrous dichloromethane.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired diaryl urea CXCR2 antagonist.

  • Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Biological Evaluation of the Synthesized CXCR2 Antagonist

Once the target compound is synthesized and purified, its biological activity must be evaluated. This typically involves a series of in vitro assays to determine its binding affinity for the CXCR2 receptor and its functional ability to block chemokine-induced signaling.

Protocol 1: CXCR2 Radioligand Binding Assay

This assay measures the ability of the synthesized compound to displace a radiolabeled ligand from the CXCR2 receptor, providing an indication of its binding affinity (Ki).

Materials:

  • HEK293 cells stably expressing human CXCR2.

  • [¹²⁵I]-IL-8 (radioligand).

  • Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).

  • Synthesized CXCR2 antagonist.

  • Unlabeled IL-8 (for determining non-specific binding).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation counter.

Protocol:

  • Prepare cell membranes from HEK293-CXCR2 cells.

  • In a 96-well plate, add binding buffer, the synthesized compound at various concentrations, and [¹²⁵I]-IL-8 (at a concentration near its Kd).

  • For determining non-specific binding, add a high concentration of unlabeled IL-8 instead of the synthesized compound.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: CXCR2-Mediated Calcium Mobilization Assay

This functional assay measures the ability of the synthesized compound to inhibit the increase in intracellular calcium concentration induced by a CXCR2 agonist.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing human CXCR2 and a G-protein such as Gα16.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • CXCR2 agonist (e.g., IL-8).

  • Synthesized CXCR2 antagonist.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Protocol:

  • Plate the CXCR2-expressing cells in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight.

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of the dye in assay buffer for 45-60 minutes at 37 °C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the synthesized compound at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Measure the baseline fluorescence using the fluorescence plate reader.

  • Add the CXCR2 agonist (IL-8) to the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence intensity corresponds to the influx of intracellular calcium.

  • Determine the inhibitory effect of the synthesized compound by comparing the agonist-induced calcium flux in the presence and absence of the compound.

  • Calculate the IC₅₀ value for the antagonist from the concentration-response curve.

Data Presentation and Interpretation

The results from the binding and functional assays should be presented in a clear and concise manner. The following tables provide examples of how to summarize the data.

Table 1: Binding Affinity of the Synthesized CXCR2 Antagonist

CompoundCXCR2 Ki (nM)
Synthesized Antagonist[Insert Value]
Reference Compound (e.g., Navarixin)[Insert Value]

Table 2: Functional Potency of the Synthesized CXCR2 Antagonist in a Calcium Mobilization Assay

CompoundCXCR2 IC₅₀ (nM)
Synthesized Antagonist[Insert Value]
Reference Compound (e.g., Navarixin)[Insert Value]

A potent CXCR2 antagonist will exhibit low nanomolar or sub-nanomolar Ki and IC₅₀ values. The data obtained for the synthesized compound should be compared to that of a known reference compound to benchmark its activity.

Conclusion

4-Chloro-5-iodo-2-methoxyaniline is a versatile and strategically important intermediate for the synthesis of novel CXCR2 antagonists. Its unique substitution pattern allows for the construction of diverse chemical scaffolds with the potential for high affinity and functional blockade of the CXCR2 receptor. The detailed synthetic and biological evaluation protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to utilize this valuable building block in their quest for new and effective treatments for inflammatory diseases and cancer. The successful application of these methods will contribute to the advancement of CXCR2-targeted therapies and ultimately benefit patients in need.

References

  • Dwyer, M. P., et al. (2006). Discovery of 2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide (SCH 527123): a potent, orally bioavailable CXCR2/CXCR1 receptor antagonist. Journal of Medicinal Chemistry, 49(26), 7603–7606.
  • Synapse. (2024). What are CXCR2 antagonists and how do they work? Patsnap. Retrieved from [Link]

  • Chapman, R. W., et al. (2007). CXCR2 antagonists for the treatment of pulmonary disease. Pharmacology & Therapeutics, 116(1), 137-150.
  • PubChem. (n.d.). 4-Chloro-2,5-dimethoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Iodo-2-chloroaniline. Retrieved from [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of Biological Chemistry, 260(6), 3440–3450.
  • Lazaar, A. L., et al. (2011). A phase II study of the CXCR2 antagonist, GSK1325756, in patients with chronic obstructive pulmonary disease. American Journal of Respiratory and Critical Care Medicine, 183, A3907.
  • Miller, B. E., et al. (2015). The pharmacokinetics and pharmacodynamics of the oral CXCR2 antagonist danirixin in healthy volunteers. British Journal of Clinical Pharmacology, 80(6), 1362–1371.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. Retrieved from [Link]

Sources

large-scale synthesis of 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 4-Chloro-5-iodo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust and scalable methodology for the synthesis of 4-Chloro-5-iodo-2-methoxyaniline, a key intermediate in the development of various pharmaceutical compounds. The protocol is designed for large-scale production, emphasizing safety, efficiency, and reproducibility. We will delve into the strategic considerations behind the chosen synthetic route, provide a detailed step-by-step protocol, and outline essential in-process controls to ensure the integrity of the final product.

Introduction: The Significance of 4-Chloro-5-iodo-2-methoxyaniline

4-Chloro-5-iodo-2-methoxyaniline serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring chloro, iodo, methoxy, and amino functionalities, provides multiple points for molecular elaboration, making it a valuable intermediate in medicinal chemistry and drug discovery. The development of a scalable and cost-effective synthetic route is therefore of paramount importance for ensuring a consistent and economical supply chain for the production of life-saving therapeutics.

Synthetic Strategy: A Deliberate Approach to Regioselectivity and Scalability

The chosen synthetic pathway for the large-scale production of 4-Chloro-5-iodo-2-methoxyaniline commences with the commercially available starting material, 4-Chloro-2-methoxyaniline. The core of this synthesis is the regioselective introduction of an iodine atom onto the aromatic ring.

Controlling Regioselectivity

The regiochemical outcome of the iodination reaction is governed by the directing effects of the substituents already present on the aniline ring.[1][2] The amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups, which activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. The chloro (-Cl) group, while deactivating, is also an ortho-, para-director.

In the case of 4-Chloro-2-methoxyaniline, the powerful activating and directing influence of the amino and methoxy groups overwhelmingly favors substitution at the C5 position, which is ortho to the amino group and para to the methoxy group. This inherent electronic preference allows for a highly regioselective iodination, minimizing the formation of unwanted isomers and simplifying the purification process.

Selection of Iodinating Agent for Large-Scale Synthesis

While various iodinating agents are available, including iodine monochloride (ICl) and N-iodosuccinimide (NIS), for large-scale industrial applications, a combination of potassium iodide (KI) and a suitable oxidizing agent presents a more favorable profile in terms of safety, cost, and handling.[3][4] Iodine monochloride, although highly reactive, is corrosive and poses significant handling and storage challenges.[5][6][7]

This protocol will employ an in-situ generation of the electrophilic iodine species from potassium iodide and sodium hypochlorite (NaOCl), a readily available and relatively inexpensive industrial chemical. This approach mitigates the risks associated with handling more hazardous iodinating agents.

Visualizing the Synthetic Workflow

G cluster_0 Preparation cluster_1 Iodination Reaction cluster_2 Work-up and Isolation cluster_3 Purification Start Start: 4-Chloro-2-methoxyaniline Solvent Dissolve in Methanol Start->Solvent KI Add Potassium Iodide Solvent->KI NaOCl Slow Addition of NaOCl Solution KI->NaOCl Reaction Stir at Room Temperature NaOCl->Reaction Monitoring Monitor by TLC/HPLC Reaction->Monitoring Quench Quench with Sodium Thiosulfate Monitoring->Quench Precipitation Precipitate with Water Quench->Precipitation Filter Filter Crude Product Precipitation->Filter Crystallization Crystallize from Ethanol/Water Filter->Crystallization Dry Dry under Vacuum Crystallization->Dry End Final Product: 4-Chloro-5-iodo-2-methoxyaniline Dry->End

Caption: Overall workflow for the synthesis of 4-Chloro-5-iodo-2-methoxyaniline.

Detailed Experimental Protocol

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
4-Chloro-2-methoxyanilineC₇H₈ClNO157.601.00 kg6.35
Potassium IodideKI166.001.16 kg6.98
Sodium HypochloriteNaOCl74.44~6.7 L (10% aq. soln.)~8.9
MethanolCH₃OH32.0410 L-
Sodium ThiosulfateNa₂S₂O₃158.11As needed-
EthanolC₂H₅OH46.07As needed-
Deionized WaterH₂O18.02As needed-

Procedure:

  • Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a dropping funnel, add 10 L of methanol.

  • Dissolution: With stirring, add 1.00 kg (6.35 mol) of 4-Chloro-2-methoxyaniline to the reactor. Stir until all the solid has dissolved.

  • Addition of Iodide Source: Add 1.16 kg (6.98 mol) of potassium iodide to the solution and stir until it is fully dissolved.

  • Iodination: Cool the reaction mixture to 15-20°C using a circulating chiller. Slowly add a 10% aqueous solution of sodium hypochlorite (~6.7 L) via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 25°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench any unreacted iodine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the characteristic brown color of iodine disappears.

  • Precipitation: Slowly add 10 L of deionized water to the reaction mixture with vigorous stirring to precipitate the crude product.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash the filter cake with 2 x 2 L of deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified 4-Chloro-5-iodo-2-methoxyaniline.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C until a constant weight is achieved.

Reaction Mechanism

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution Reagents 2I⁻ + ClO⁻ + H₂O → I₂ + Cl⁻ + 2OH⁻ Aniline 4-Chloro-2-methoxyaniline Intermediate Sigma Complex (Wheland Intermediate) Aniline->Intermediate + I₂ Iodine I₂ Product 4-Chloro-5-iodo-2-methoxyaniline Intermediate->Product - H⁺ HI HI

Caption: Proposed mechanism for the iodination of 4-Chloro-2-methoxyaniline.

Trustworthiness: A Self-Validating System through In-Process Controls

To ensure the reliability and reproducibility of this large-scale synthesis, a series of in-process controls should be implemented:

  • Starting Material Purity: The purity of the initial 4-Chloro-2-methoxyaniline should be confirmed by HPLC and melting point analysis to be >99%.

  • Reaction Monitoring: Regular sampling and analysis by TLC or HPLC are critical to determine the reaction endpoint accurately, preventing the formation of by-products due to over-reaction.

  • Temperature Control: Strict adherence to the specified temperature range during the addition of sodium hypochlorite is essential to control the reaction rate and minimize potential side reactions.

  • Product Purity Analysis: The final product should be characterized by:

    • HPLC: To determine the purity (should be >99.5%).

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the regiochemistry of the iodination.

    • Mass Spectrometry: To verify the molecular weight.

    • Melting Point: As an indicator of purity.

Conclusion

The protocol outlined in this application note provides a comprehensive and practical guide for the . By employing a strategic approach to regioselectivity, a safer and more scalable iodination method, and rigorous in-process controls, this methodology ensures a high-yielding and reproducible process for the production of this vital pharmaceutical intermediate.

References

  • Joshi, S. N., Vyas, S. M., Wu, H., Duffel, M. W., Parkin, S. R., & Lehmler, H. J. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron, 67(39), 7461-7469.
  • Joshi, S. N., Vyas, S. M., Wu, H., Duffel, M. W., Parkin, S. R., & Lehmler, H. J. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]

  • Pawar, S. S., & Shisodia, S. U. (2006).
  • Mulvey, R. E., Armstrong, D. R., Conway, B., Crosbie, E., Kennedy, A. R., & Robertson, S. D. (2012). Regioselective heterohalogenation of 4-halo-anisoles via a series of sequential ortho-aluminations and electrophilic halogenations.
  • Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry, 16A, 142-144.
  • Muzart, J. (2007).
  • Kumar, A., & Akram, M. (2012). Iodination of activated aromatics by using I2/ HNO3/AcOH. Journal of Applicable Chemistry, 1(2), 221-225.
  • Changzhou University. (2022). A kind of preparation method of 4-chloro-2,5-dimethoxyaniline. Patsnap. [Link]

  • Hoechst Aktiengesellschaft. (1991). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Joshi, S. N., Vyas, S. M., Wu, H., Duffel, M. W., Parkin, S. R., & Lehmler, H. J. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Semantic Scholar. [Link]

  • The Dow Chemical Company. (1988). Processes for preparing iodinated aromatic compounds.
  • New Jersey Department of Health. (2010). HAZARD SUMMARY: IODINE MONOCHLORIDE. NJ.gov. [Link]

  • University of Milan. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. AIR Unimi. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of iodoarenes. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. LibreTexts Chemistry. [Link]

  • Radhakrishnamurti, P. S., & Janardhana, C. (1987). Electrophilic Aromatic Substitution Reactions: Part III -Iodination of Anilines with Iodine Monochloride in Presence & Absence of a Surfactant. Semantic Scholar. [Link]

  • PubChem. (2025). 4-Chloro-2,5-dimethoxyaniline. PubChem. [Link]

  • Wikipedia. (2023). Electrophilic aromatic directing groups. Wikipedia. [Link]

  • Southern Association of Forensic Scientists. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. Forendex. [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. [Link]

  • BYJU'S. (2023). Electrophilic Substitution Reaction of Anilines. BYJU'S. [Link]

  • ResearchGate. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. [Link]

  • Trade Science Inc. (2007). Kinetics of iodination of aniline and substituted anilines by pyridinium iodochloride in methanol. TSI Journals. [Link]

  • ACS Publications. (2001). Cation Radicals as Intermediates in Aromatic Halogenation with Iodine Monochloride: Solvent and Salt Effects on the Competition between Chlorination and Iodination. The Journal of Organic Chemistry. [Link]

  • Canadian Science Publishing. (1998). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan. Canadian Journal of Chemistry. [Link]

Sources

protecting group strategies for 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 4-Chloro-5-iodo-2-methoxyaniline . This scaffold is a high-value "linchpin" intermediate, commonly used in the synthesis of EGFR inhibitors (e.g., quinazoline cores similar to Osimertinib or Gefitinib) and other kinase-targeted heterocycles.[1]

Protocols for Chemoselective Functionalization[1][2]

Strategic Analysis: The "Linchpin" Reactivity Profile

Before selecting a protecting group (PG), one must understand the competitive reactivity landscape of this molecule.[1] It contains four distinct reactive centers, creating a "selectivity puzzle" for the chemist.

Functional GroupReactivity ModeRisk Factor (Unprotected)
Amine (-NH₂) Nucleophile / LigandHigh: Poisons Pd-catalysts; undergoes competing N-arylation (Buchwald-Hartwig) during C-C coupling.[1]
Iodide (C-5) Electrophile (Soft)Primary Target: Highly labile for oxidative addition (Suzuki, Sonogashira).[1]
Chloride (C-4) Electrophile (Hard)Secondary Target: Stable under mild Pd-catalysis; activated only after C-I consumption or by specific ligands.[1]
Methoxy (C-2) Electron Donor (EDG)Modulator: Increases electron density, making the amine more nucleophilic and the ring more susceptible to oxidation.[1]

The Core Directive: The amine must be silenced to allow chemoselective activation of the C-I bond without interference.[1]

Decision Matrix: Selecting the Right Strategy

Use this logic flow to determine your experimental path:

  • Scenario A: High-Throughput C-C Coupling (Suzuki/Sonogashira)

    • Recommended PG:Boc (tert-Butyloxycarbonyl) [1]

    • Reason: Orthogonal to basic coupling conditions; easily removed with acid; bulky enough to prevent N-coordination to Palladium.[1]

  • Scenario B: Scale-Up / Cost-Sensitive Synthesis

    • Recommended PG:Acetyl (Ac) [1]

    • Reason: Cheap reagents (

      
      ); crystalline intermediates; robust stability.[1]
      
    • Drawback: Deprotection requires harsh hydrolysis which may impact sensitive coupled motifs.[1]

  • Scenario C: Lithiation / Metal-Halogen Exchange [1]

    • Recommended PG:Pivaloyl (Piv) or Boc (with 2 equivalents to form N(Boc)2)[1]

    • Reason: Directs ortho-lithiation (though less relevant here due to halogen crowding) and survives low-temp organolithiums.[1]

Detailed Experimental Protocols
Protocol A: The "Gold Standard" Boc-Protection

Best for: Subsequent Suzuki coupling at the C-I position.[1]

Mechanism: The electron-rich aniline attacks the electrophilic carbonyl of


.[1] The methoxy group at C-2 increases the nucleophilicity of the amine, making this reaction facile.[1]

Materials:

  • 4-Chloro-5-iodo-2-methoxyaniline (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 - 1.2 equiv)[1]
    
  • DMAP (4-Dimethylaminopyridine) (0.05 equiv - Catalyst)[1]

  • Triethylamine (

    
    ) (1.2 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried flask with the aniline substrate and anhydrous DCM (0.2 M concentration).

  • Base Addition: Add

    
     and DMAP.[1] Cool to 0°C. Note: Cooling prevents potential exotherms, though the reaction is generally mild.[1]
    
  • Electrophile Addition: Add

    
     (dissolved in minimal DCM) dropwise over 10 minutes.
    
  • Reaction: Warm to room temperature (23°C) and stir for 4–6 hours.

    • QC Check: Monitor TLC (Hexane/EtOAc 4:1).[1] The starting material (more polar) should disappear.[1]

  • Workup: Quench with 1M HCl (to remove DMAP/Et3N). Wash organic layer with Sat.[1]

    
     and Brine.[1]
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
    • Purification: Often yields a crystalline solid.[1] If oil, recrystallize from Hexane/EtOAc or pass through a short silica plug.[1]

Self-Validating Checkpoints:

  • NMR (

    
    ):  Disappearance of the broad 
    
    
    
    singlet (~4.0-5.0 ppm).[1] Appearance of a sharp singlet at ~1.5 ppm (9H, t-Butyl).[1]
  • Stability: The C-I bond remains intact (verify no dehalogenation via Mass Spec).

Protocol B: Deprotection (Post-Coupling)

Critical: This step must remove the PG without cleaving the C-Cl bond or the newly formed C-C bond.[1]

Method: Acidolytic Cleavage

  • Dissolve the Boc-protected intermediate in DCM.[1]

  • Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).

  • Stir at 0°C

    
     RT for 2 hours.
    
  • Neutralization (Crucial): Slowly pour into saturated

    
    . Do not concentrate the acidic mixture directly if the product is acid-sensitive.[1]
    
Visualizing the Strategic Workflow

The following diagram illustrates the chemoselective pathway, highlighting the orthogonality of the protecting group strategy.

ProtectionStrategy Start 4-Chloro-5-iodo- 2-methoxyaniline Decision Select Strategy Start->Decision BocRoute Boc Protection (Boc2O, DMAP) Decision->BocRoute High Selectivity (Standard) AcRoute Acetylation (Ac2O, Pyridine) Decision->AcRoute Cost/Scale (Robust) Coupling Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) BocRoute->Coupling N-Boc is Pd-Inert AcRoute->Coupling N-Ac is Pd-Inert Intermediate Coupled Intermediate (C-I replaced by C-Ar) Coupling->Intermediate DeprotectBoc Deprotection (Acid) (TFA/DCM) Intermediate->DeprotectBoc From Boc DeprotectAc Deprotection (Base) (NaOH/MeOH) Intermediate->DeprotectAc From Ac Final Final Product (Functionalized Core) DeprotectBoc->Final DeprotectAc->Final

Caption: Workflow for chemoselective C-5 arylation via orthogonal amine protection.

Troubleshooting & QC Data
IssueRoot CauseCorrective Action
Low Yield in Protection Steric hindrance from C-2 MethoxyIncrease temperature to 40°C; use DMAP (catalyst) is mandatory.[1]
De-iodination Pd-catalyzed reduction during couplingEnsure solvent is degassed; avoid hydride sources; keep reaction time short.[1]
Bis-protection (

)
Excess

used
Use exactly 1.1 eq. If bis-Boc forms, it is usually still viable for coupling (actually more stable).[1]
C-Cl Cleavage Overactive CatalystUse mild Pd catalysts (e.g.,

) rather than aggressive ones (e.g., XPhos Pd G2) unless necessary.
References
  • Suzuki-Miyaura Coupling of Ortho-Substituted Anilines.

    • Context: Discusses the necessity of protection for sterically crowded and electronic-rich anilines.
    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • Link:[1][2]

  • Protecting Groups in Organic Synthesis (General Protocols).

    • Context: Standard conditions for Boc and Acetyl protection of electron-rich anilines.[1]

    • Source: ResearchGate Review.[1]

    • Link:

  • Reactivity of Halogen

    • Context: Crystal structure and reactivity data for 4-chloro-2-iodoaniline analogs.[1]

    • Source: NIH / PubMed Central.[1]

    • Link:[1]

Sources

Application Note: Chemoselective Functionalization of 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthetic utility of 4-Chloro-5-iodo-2-methoxyaniline (CAS: 13726-00-6 / Analogous Scaffolds), a densely functionalized arene critical for high-value medicinal chemistry libraries, particularly in the development of EGFR and ALK kinase inhibitors.

The molecule’s value lies in its orthogonal reactivity profile . It presents three distinct "handles" for functionalization, which can be engaged sequentially without the need for protecting groups:

  • C5-Iodine: Highly reactive toward oxidative addition; the primary site for Pd-catalyzed cross-coupling.

  • C4-Chlorine: Less reactive; serves as a latent electrophile for secondary functionalization or lipophilic modulation.

  • C1-Amine: A nucleophile available for amide coupling, reductive amination, or

    
     reactions (e.g., pyrimidine fusion).
    
Electronic Structure & Reactivity Logic

The 1,2,4,5-substitution pattern dictates the chemoselectivity:

  • The C5-I Bond (Primary Electrophile): Positioned para to the Methoxy group (EDG). While EDGs generally increase electron density, the weak C-I bond energy (

    
     53 kcal/mol) dominates, making this the "softest" electrophile.
    
  • The C4-Cl Bond (Secondary Electrophile): Positioned para to the Amino group (strong EDG). The resonance donation from the nitrogen significantly strengthens the C-Cl bond, rendering it inert to standard Pd-catalysis conditions unless specialized bulky/electron-rich ligands are employed.

  • The C1-NH2 (Nucleophile): Sterically flanked by the C2-OMe group, requiring forcing conditions or highly active electrophiles for acylation/alkylation.

ReactivityMap Aniline 4-Chloro-5-iodo- 2-methoxyaniline Iodine C5-Iodine (Primary Electrophile) Suzuki/Buchwald Ready Aniline->Iodine Fast Oxidative Addition Chlorine C4-Chlorine (Latent Electrophile) Requires Specialized Ligands Aniline->Chlorine Slow/Inert Amine C1-Amine (Nucleophile) S_NAr / Amide Coupling Aniline->Amine Nucleophilic Attack

Figure 1: Orthogonal reactivity map demonstrating the stepwise functionalization logic.

Protocol A: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C5-position with an aryl/heteroaryl group while preserving the C4-chlorine.

Experimental Rationale

Standard Palladium(0) catalysts (e.g.,


) are sufficient for the C-I bond. However, to ensure zero reactivity at the C-Cl bond, we utilize a mild base (

) and moderate temperatures (

). Stronger bases (

) or high-energy ligands (e.g., S-Phos) should be avoided in this step to prevent "scrambling" or dechlorination.
Reagents & Stoichiometry
ComponentEquiv.Role
4-Cl-5-I-2-OMe-Aniline 1.0Limiting Reagent
Aryl Boronic Acid 1.1 - 1.2Coupling Partner
Pd(dppf)Cl2·DCM 0.03 - 0.05Catalyst (Robust, air-stable)
Na2CO3 (2M aq) 3.0Base (Mild)
1,4-Dioxane [0.2 M]Solvent (Miscible with water)
Step-by-Step Methodology
  • Setup: Charge a reaction vial with the aniline (1.0 equiv), boronic acid (1.1 equiv), and

    
     (3-5 mol%).
    
  • Inerting: Seal the vial and purge with

    
     or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous

    
     via syringe.
    
  • Reaction: Heat the block to 80°C for 4–6 hours.

    • Checkpoint: Monitor via LC-MS. The starting material (M+) should disappear. The product (M - I + Aryl) should form. If C-Cl coupling occurs (M - I - Cl + 2Aryl), lower temp to 60°C.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The product is typically more polar than the starting iodide.

Protocol B: Kinase Scaffold Synthesis ( )

Objective: Utilize the C1-Amine to construct an anilinopyrimidine core (common in EGFR inhibitors like Osimertinib analogs).

Experimental Rationale

The C1-amine is sterically hindered by the ortho-methoxy group. Standard nucleophilic aromatic substitution (


) with 2,4-dichloropyrimidine requires acidic catalysis to activate the pyrimidine electrophile or strong basic conditions. We recommend the acid-mediated approach  to prevent side reactions at the sensitive halogens.
Workflow Diagram

SnArWorkflow Start Start: 4-Cl-5-I-2-OMe-Aniline + 2,4-Dichloropyrimidine Solvent Solvent System: 2-Butanol or n-Butanol Start->Solvent Catalyst Catalyst: p-TsOH (1.0 equiv) Promotes protonation of pyrimidine Solvent->Catalyst Heat Reaction: Reflux (100-110°C) 12-16 Hours Catalyst->Heat Workup Workup: Cool -> Filter Precipitate (Product often crashes out as HCl/TsOH salt) Heat->Workup

Figure 2: Acid-mediated S_NAr workflow for coupling the aniline to a chloropyrimidine.

Step-by-Step Methodology
  • Dissolution: Dissolve 4-Chloro-5-iodo-2-methoxyaniline (1.0 equiv) and 2,4-dichloropyrimidine (1.1 equiv) in n-butanol (concentration 0.3 M).

  • Activation: Add p-toluenesulfonic acid (p-TsOH) (1.0 equiv).

    • Note: The acid protonates the pyrimidine nitrogen, making the C-Cl bond at position 4 more electrophilic.

  • Reflux: Heat to 100°C (reflux) overnight.

  • Isolation:

    • The product often precipitates as the sulfonate salt.

    • Filter the solid and wash with cold ether.

    • Free-basing: Suspend the solid in EtOAc and wash with saturated

      
       to obtain the free base.
      

Troubleshooting & Optimization

Common Failure Modes
IssueDiagnosis (LCMS)Corrective Action
De-iodination (Protodehalogenation) Mass = [M - I + H]Solvent is "wet" or reaction time too long. Use strictly anhydrous dioxane; reduce temp.
Double Coupling (at Cl and I) Mass = [M - I - Cl + 2Aryl]Catalyst is too active. Switch from Pd(dppf) to Pd(PPh3)4. Lower temp to 60°C.
No Reaction at Amine (

)
Starting Material unchangedSteric hindrance from -OMe. Switch solvent to DMAc and heat to 140°C (microwave).
Handling the Iodine-Chlorine Selectivity

If the C4-Chlorine must be reacted (e.g., to create a 4,5-diaryl aniline), perform the C5-Iodine coupling first .

  • Reasoning: Once the C5-I is replaced by an aryl group, the steric crowding around C4 increases, making the C4-Cl even harder to couple.

  • Solution for C4-Cl coupling: After the first Suzuki, use Buchwald's 3rd Generation Precatalysts (e.g., XPhos-Pd-G3) with

    
     in toluene at 100°C to force the C-Cl coupling.
    

References

  • Chemoselectivity of Halo-Anilines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Rationale: Establishes the bond dissociation energy hierarchy (C-I < C-Br < C-Cl) central to this protocol.
  • Buchwald-Hartwig Amination Strategies

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

    • Rationale: Provides the ligand selection guide for differentiating between sterically hindered chlorides and reactive iodides.
  • Synthesis of Anilino-Pyrimidines (Kinase Inhibitors): L. Zhang, et al. (2009). Synthesis of Novel Pyrimidine Derivatives as EGFR Inhibitors. Journal of Medicinal Chemistry. (Generalized reference for the conditions described in Protocol B).
  • General Protocol Source

    • BenchChem Application Notes. (2025).[1][2] Protocols for 3-Chloro-5-iodoaniline (Analogous reactivity). Link

Sources

Application Notes and Protocols: Harnessing Flow Chemistry for Advanced Synthesis with 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with detailed application notes and robust protocols for leveraging continuous flow chemistry in reactions involving 4-Chloro-5-iodo-2-methoxyaniline. This versatile building block possesses two distinct halogen moieties, offering a unique platform for sequential and chemoselective functionalization. We explore how flow chemistry unlocks significant advantages over traditional batch processing, including enhanced safety, superior reaction control, accelerated optimization, and the ability to telescope multi-step sequences. The protocols detailed herein focus on high-impact transformations, including chemoselective palladium-catalyzed cross-coupling reactions and the safe in-situ generation and use of diazonium intermediates.

Introduction: The Strategic Value of 4-Chloro-5-iodo-2-methoxyaniline in Continuous Flow

4-Chloro-5-iodo-2-methoxyaniline is a highly valuable scaffold in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: an aniline, a chloro substituent, and an iodo substituent. Critically, the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds exhibit differential reactivity, particularly in transition metal-catalyzed reactions. The C-I bond is significantly more susceptible to oxidative addition, enabling chemoselective functionalization at this position under milder conditions, while the more robust C-Cl bond can be addressed in a subsequent step under more forcing conditions[1].

Traditional batch synthesis involving multi-functionalized, energetic, or unstable intermediates often presents significant challenges related to safety, scalability, and reproducibility. Flow chemistry, which involves the continuous pumping of reagents through a network of tubes and reactors, directly addresses these limitations.[2][3] The principal advantages include:

  • Enhanced Safety: The small internal volume of flow reactors dramatically minimizes the quantity of hazardous reagents or unstable intermediates present at any given moment, mitigating risks of thermal runaways or explosive decomposition.[3][4]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient thermal exchange and rapid mixing, preventing the formation of hot spots and ensuring reaction homogeneity.[2][4]

  • Precise Reaction Control: Key parameters such as residence time (reaction time), temperature, pressure, and stoichiometry are controlled with high precision, leading to cleaner reaction profiles and higher yields.[2]

  • Facilitation of Multi-step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, uninterrupted sequence, eliminating the need for manual workup and isolation of intermediates.[2][5]

This guide will demonstrate how these advantages can be practically applied to unlock the full synthetic potential of 4-Chloro-5-iodo-2-methoxyaniline.

Chemoselective Palladium-Catalyzed Cross-Coupling Reactions

The significant difference in bond dissociation energy between the C-I and C-Cl bonds is the cornerstone of sequential cross-coupling strategies. Flow chemistry provides an ideal environment for exploiting this reactivity difference with precision.

Principle of Chemoselectivity

In palladium-catalyzed cross-coupling cycles, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the aryl halide. The C-I bond, being weaker, undergoes this addition far more readily than the C-Cl bond. This allows for the selective synthesis of mono-functionalized products by carefully controlling reaction conditions such as temperature and residence time.

Application Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol describes the selective coupling of an arylboronic acid at the 5-position (iodine) of 4-Chloro-5-iodo-2-methoxyaniline, leaving the chlorine atom untouched for subsequent elaboration.

Workflow Diagram: Selective Suzuki-Miyaura Coupling

G cluster_prep Reagent Preparation cluster_flow Flow System ReagentA Stream A: 4-Chloro-5-iodo-2-methoxyaniline Arylboronic Acid Pd Catalyst & Ligand in Solvent (e.g., THF/H2O) PumpA Pump A ReagentA->PumpA ReagentB Stream B: Aqueous Base (e.g., K2CO3) PumpB Pump B ReagentB->PumpB Mixer PumpA->Mixer Flow Rate 1 PumpB->Mixer Flow Rate 2 Reactor Heated Coil Reactor (e.g., 80°C, 10 min Res. Time) Mixer->Reactor BPR Back Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for continuous selective Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Solution A: In a volumetric flask, dissolve 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.02 eq.), and a suitable ligand if necessary in a degassed solvent mixture (e.g., Dioxane/H₂O 4:1).

    • Solution B: Prepare a degassed aqueous solution of a base, such as 2M K₂CO₃.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram. Use two separate pumps for Solution A and Solution B.

    • The reactor module should consist of a PFA or stainless steel coil of appropriate volume to achieve the desired residence time, immersed in a heating bath.

    • Install a back-pressure regulator (BPR) downstream of the reactor to maintain a stable pressure (e.g., 10 bar) and prevent solvent outgassing.

  • Reaction Execution:

    • Prime the pumps and lines with the reaction solvent.

    • Set the reactor temperature (e.g., 80 °C).

    • Begin pumping Solution A and Solution B into the T-mixer at flow rates calculated to achieve the desired stoichiometry and residence time. For example, to achieve a 10-minute residence time in a 5 mL reactor, the total flow rate would be 0.5 mL/min.

    • Allow the system to reach a steady state (typically 3-5 times the total residence time) before collecting the product stream.

  • Work-up and Analysis:

    • Collect the output from the BPR.

    • Perform a standard liquid-liquid extraction to separate the organic and aqueous phases.

    • Analyze the organic phase by LC-MS and ¹H NMR to determine conversion and selectivity.

Data Presentation: Illustrative Reaction Parameters

ParameterValueRationale
Temperature60-100 °CSufficient to activate the C-I bond without significantly affecting the C-Cl bond.
Residence Time5-20 minPrecise control in flow ensures high conversion while preventing side reactions.[2]
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂Common catalysts effective for Suzuki couplings.[6]
BaseK₂CO₃, Cs₂CO₃Essential for the transmetalation step in the catalytic cycle.
Pressure5-15 barSuppresses bubble formation, ensuring stable flow and reproducible results.

Safe Handling of Hazardous Intermediates: Continuous Flow Diazotization

The diazotization of anilines produces diazonium salts, which are immensely useful synthetic intermediates but are also thermally unstable and potentially explosive in their isolated state. Flow chemistry transforms this hazardous batch procedure into a safe, continuous process by generating the diazonium salt in situ and consuming it immediately in a subsequent reaction.[4][7]

Application Protocol: In-Situ Diazotization and Sandmeyer Reaction

This protocol details the conversion of the aniline group of 4-Chloro-5-iodo-2-methoxyaniline into a different functional group (e.g., cyano) via a Sandmeyer reaction, without isolating the diazonium intermediate.

Workflow Diagram: Telescoped Diazotization-Sandmeyer Reaction

G cluster_prep Reagent Preparation cluster_flow Flow System ReagentA Stream A: 4-Chloro-5-iodo-2-methoxyaniline in Acetic Acid/HCl PumpA Pump A ReagentA->PumpA ReagentB Stream B: Sodium Nitrite (NaNO2) in Water PumpB Pump B ReagentB->PumpB ReagentC Stream C: Copper(I) Cyanide (CuCN) in Water PumpC Pump C ReagentC->PumpC Mixer1 PumpA->Mixer1 PumpB->Mixer1 Mixer2 PumpC->Mixer2 Reactor1 Diazotization Coil (0-5°C, <1 min Res. Time) Mixer1->Reactor1 [Unstable Diazonium Intermediate] Reactor1->Mixer2 Reactor2 Sandmeyer Coil (25-50°C, 5 min Res. Time) Mixer2->Reactor2 BPR BPR Reactor2->BPR Collection Product Collection BPR->Collection G cluster_step1 Module 1: Suzuki Coupling (C-I) cluster_step2 Module 2: Buchwald-Hartwig (C-Cl) Start 4-Chloro-5-iodo- 2-methoxyaniline S_Reagents Reagents: Arylboronic Acid, Pd Catalyst 1, Base 1 Start->S_Reagents S_Reactor Heated Reactor 1 (e.g., 80°C) S_Reagents->S_Reactor Milder Conditions Intermediate Intermediate: 5-Aryl-4-chloro- 2-methoxyaniline S_Reactor->Intermediate BH_Reagents Reagents: Amine, Pd Catalyst 2, Base 2 BH_Reactor Heated Reactor 2 (e.g., 140°C) BH_Reagents->BH_Reactor Forcing Conditions FinalProduct Final Product: Di-substituted Aniline BH_Reactor->FinalProduct Intermediate->BH_Reagents

Caption: Logical flow for a telescoped two-step synthesis.

Protocol Considerations:

  • Module 1 (Suzuki Coupling):

    • Perform the Suzuki reaction as described in Section 2.2. The output stream contains the mono-arylated intermediate.

  • Inter-Module Stage (Critical Step):

    • Solvent/Reagent Compatibility: The primary challenge in multi-step flow synthesis is ensuring the conditions of the first step are compatible with the second. [2]The base (K₂CO₃) and residual boronic acid from the Suzuki step may interfere with the subsequent Buchwald-Hartwig amination.

    • In-line Purification/Quenching: An in-line scavenger column (e.g., a packed bed of a boronic acid scavenger) or a liquid-liquid extraction module could be introduced between the two reactor modules to remove incompatible reagents. This is a key area for process development.

  • Module 2 (Buchwald-Hartwig Amination):

    • A new set of reagents (the desired amine, a strong base like NaOtBu, and a suitable Pd catalyst/ligand system like Pd₂(dba)₃/XPhos) would be introduced via a third and fourth pump and mixed with the stream from Module 1.

    • This combined stream would enter a second, high-temperature reactor. The C-Cl bond requires more forcing conditions (higher temperature, stronger base, different ligand) to activate. The use of a BPR allows for superheating the solvent (e.g., to 140 °C) to drive this more difficult transformation.

This advanced application, while requiring more complex setup and optimization, exemplifies the ultimate potential of flow chemistry to construct complex molecules in an automated, efficient, and continuous fashion.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • Gutmann, B., & Kappe, C. O. (2020). Applications of Flow Chemistry in Drug Development: Highlights of Recent Patent Literature. Semantic Scholar.
  • Gemoets, H., Laudadio, G., & Noël, T. (2023). A field guide to flow chemistry for synthetic organic chemists. PubMed Central.
  • Singh, R., & Sharma, U. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health.
  • Taddeo, F., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. PubMed Central.
  • Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Publications.
  • Di Mauro, G., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it.
  • Benchchem. (2025). Managing temperature control during the diazotization of 4-chloro-2-nitroaniline.
  • Cherkasov, N. (2022). The real advantages of continuous flow chemistry. Stoli Chem.
  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Magano, J. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Beilstein Journals. (n.d.). Integrated multistep flow synthesis.
  • Britton, J., & Raston, C. L. (2017). Multi-step continuous-flow synthesis. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Chloro-5-iodo-2-methoxyaniline. This key intermediate requires precise control over reaction conditions to achieve high yield and purity. This document offers troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for preparing 4-Chloro-5-iodo-2-methoxyaniline?

The most direct and common method is the electrophilic iodination of the aromatic ring of the precursor, 4-Chloro-2-methoxyaniline. The starting material possesses a highly activated aromatic system due to the presence of two electron-donating groups: an amino (-NH₂) group and a methoxy (-OCH₃) group. These groups direct incoming electrophiles to the ortho and para positions. Iodination occurs selectively at the C-5 position, which is para to the strongly activating methoxy group and ortho to the chloro group.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields can typically be attributed to one of three main factors:

  • Incomplete Reaction: Insufficient reactivity of the iodinating agent, incorrect stoichiometry, or non-optimal temperature can lead to a significant amount of unreacted starting material.

  • Formation of Side Products: The high activation of the aniline ring makes it susceptible to over-reaction (di-iodination) or the formation of regioisomers.[1]

  • Product Loss During Work-up and Purification: The product may be lost due to poor extraction, decomposition, or inefficient recrystallization.

Q3: What are the common impurities and side products I should anticipate?

The primary impurities arise from the nature of the electrophilic substitution on a highly activated ring:

  • Di-iodinated Product: The formation of 3,5-diiodo-4-chloro-2-methoxyaniline is a common side product if the reaction conditions are too harsh or if an excess of the iodinating agent is used.

  • Regioisomers: While the C-5 position is electronically favored, minor amounts of other isomers may form.

  • Oxidation Byproducts: Anilines are prone to oxidation, which can lead to the formation of colored, tar-like impurities, especially in the presence of certain iodinating agents or upon exposure to air and heat.[2]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and petroleum ether) to resolve the starting material from the product and any major byproducts. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot indicate reaction progression. For more quantitative analysis, HPLC or GC-MS can be employed.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

Problem 1: Incomplete Reaction or Failure to Initiate

Question: My TLC analysis shows a significant amount of unreacted 4-Chloro-2-methoxyaniline even after the recommended reaction time. What should I investigate?

Answer: This issue often points to problems with the reagents or reaction conditions.

  • Causality: Electrophilic iodination of anilines requires a sufficiently reactive electrophilic iodine species (I⁺).[3] If using molecular iodine (I₂), it is not electrophilic enough on its own and requires an activator or oxidizing agent to generate the active species.[1][2] Furthermore, the aniline's amino group must remain as a free base to activate the ring; protonation under acidic conditions deactivates it.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the 4-Chloro-2-methoxyaniline is pure. Check the iodinating agent; N-Iodosuccinimide (NIS) should be dry and properly stored, while I₂ should be of high purity.

    • Ensure Basic/Neutral Conditions (for I₂ method): If using I₂, the reaction generates hydriodic acid (HI). This acid will protonate the aniline starting material, shutting down the reaction. The inclusion of a mild base, such as sodium bicarbonate (NaHCO₃), is essential to neutralize the HI as it forms.[4]

    • Check Iodinating Agent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the iodinating agent to drive the reaction to completion. However, avoid a large excess to prevent di-iodination.

    • Increase Reaction Time or Temperature (with caution): If the reaction is sluggish at a low temperature, consider extending the reaction time. If you choose to increase the temperature, do so gradually and monitor closely for the formation of side products.

Problem 2: Poor Selectivity and Formation of Multiple Products

Question: My crude product shows multiple spots on the TLC plate, suggesting the presence of isomers and a di-iodinated byproduct. How can I enhance the regioselectivity for the desired 5-iodo product?

Answer: The formation of multiple products is a classic challenge with highly activated aromatic rings. Control over reaction parameters is critical.

  • Causality: The strong activating effects of the amino and methoxy groups make the aromatic ring highly nucleophilic. This high reactivity can overcome the subtle directing differences between open positions, leading to a mixture of products, including the thermodynamically favorable di-iodinated compound.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Conducting the reaction at a reduced temperature (e.g., 0-5 °C) is the most effective strategy for improving selectivity. Lower kinetic energy favors the reaction pathway with the lowest activation energy, which corresponds to the formation of the electronically preferred C-5 iodo isomer.

    • Control the Rate of Addition: Add the iodinating agent slowly and portion-wise to the solution of the aniline.[4] This maintains a low instantaneous concentration of the electrophile, minimizing the chance of a second iodination event on a newly formed product molecule.

    • Select a Milder Iodinating Agent: N-Iodosuccinimide (NIS) is often considered a milder and more selective reagent than systems like I₂ with an oxidizing agent.[3][5] Consider switching to NIS if you are using a more aggressive system.

    • Solvent Choice: The polarity of the solvent can influence selectivity. Experiment with less polar solvents, which can sometimes temper the reactivity of the system.

Problem 3: Product is Dark-Colored, Oily, or Tar-like

Question: After the work-up, my product is a dark, viscous oil instead of a crystalline solid, which makes purification impossible. What is causing this?

Answer: Dark coloration and tar formation are hallmark signs of aniline oxidation.

  • Causality: The electron-rich nature of anilines makes them susceptible to oxidation, forming complex, often polymeric, colored materials.[2] This can be exacerbated by excessive heat, prolonged exposure to air (oxygen), or the presence of strong oxidizing agents.

  • Troubleshooting Steps:

    • Perform the Reaction Under an Inert Atmosphere: Purge the reaction flask with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the experiment.

    • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing them by sparging with an inert gas or through freeze-pump-thaw cycles can significantly reduce oxidation.

    • Avoid Excessive Heat: Do not overheat the reaction mixture. During work-up, use a rotary evaporator at a moderate temperature to remove the solvent.

    • Immediate Purification: Do not store the crude product for extended periods. Proceed with purification (recrystallization or chromatography) as soon as the initial work-up is complete.

Problem 4: Difficulties with Purification by Recrystallization

Question: I am unable to get pure crystals from recrystallization. The product either "oils out" or the recovery is extremely low. What is the correct procedure?

Answer: Successful recrystallization depends entirely on selecting the right solvent and using the proper technique.[6][7]

  • Causality: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the solute's melting point. Low recovery means the product has significant solubility in the solvent even at low temperatures.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and at boiling. An ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point.[6] Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) are often effective.

    • Use the Minimum Amount of Hot Solvent: The key to good recovery is to dissolve the crude product in the absolute minimum volume of boiling solvent required to achieve full dissolution.[6] Adding too much solvent will keep the product dissolved even after cooling.

    • Ensure Slow Cooling: After dissolving, allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling (e.g., plunging into an ice bath) promotes the formation of small, impure crystals or precipitation. Once crystals have formed at room temperature, then cool the flask in an ice bath to maximize recovery.[7]

    • Wash Crystals with Ice-Cold Solvent: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities. Using room temperature or warm solvent will redissolve some of the product.[6]

    • Consider Chromatography: If recrystallization fails to remove a persistent impurity (like a regioisomer), column chromatography is a necessary alternative.[8]

Visualized Experimental Workflow & Troubleshooting

Synthesis Workflow

The general workflow for the synthesis and purification of 4-Chloro-5-iodo-2-methoxyaniline is outlined below.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Iodination Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Chloro-2-methoxyaniline in suitable solvent B Cool solution to 0-5 °C A->B C Slowly add Iodinating Agent (e.g., NIS or I₂/NaHCO₃) B->C D Stir at 0-5 °C and monitor by TLC C->D E Quench reaction (e.g., with Na₂S₂O₃) D->E F Extract with organic solvent E->F G Wash, dry, and concentrate F->G H Purify crude product via Recrystallization or Chromatography G->H I Dry pure product (4-Chloro-5-iodo-2-methoxyaniline) H->I

Caption: General workflow for the synthesis of 4-Chloro-5-iodo-2-methoxyaniline.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Purity Issue? Incomplete Problem: Incomplete Reaction Start->Incomplete Is starting material left? Selectivity Problem: Poor Selectivity Start->Selectivity Are there multiple product spots on TLC? Purification Problem: Purification Difficulty Start->Purification Is the product oily, colored, or hard to crystallize? Sol_Incomplete1 Check Reagent Quality & Stoichiometry Incomplete->Sol_Incomplete1 Sol_Incomplete2 Ensure Neutral/Basic pH (if using I₂) Incomplete->Sol_Incomplete2 Sol_Select1 Lower Reaction Temperature (0-5 °C) Selectivity->Sol_Select1 Sol_Select2 Slow Reagent Addition Selectivity->Sol_Select2 Sol_Select3 Use Milder Reagent (NIS) Selectivity->Sol_Select3 Sol_Purify1 Perform Systematic Solvent Screen for Recrystallization Purification->Sol_Purify1 Sol_Purify2 Use Chromatography for Isomer Separation Purification->Sol_Purify2 Sol_Purify3 Run Reaction Under N₂ to Prevent Oxidation Purification->Sol_Purify3

Caption: Decision tree for troubleshooting common synthesis issues.

Recommended Experimental Protocol

This protocol utilizes N-Iodosuccinimide (NIS) for a selective and high-yielding synthesis.

Materials:

  • 4-Chloro-2-methoxyaniline

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or Dichloromethane)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexane (for chromatography or recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask purged with nitrogen, dissolve 4-Chloro-2-methoxyaniline (1.0 eq) in acetonitrile (approx. 10 mL per gram of aniline). Cool the stirred solution to 0 °C in an ice-water bath.

  • Iodination: Add N-Iodosuccinimide (1.05 eq) to the solution in small portions over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using 20% ethyl acetate in hexane as eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, quench it by adding saturated aqueous Na₂S₂O₃ solution to decompose any unreacted NIS/iodine. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Perform a solvent screen to find a suitable solvent or solvent pair (e.g., ethanol/water or ethyl acetate/hexane). Dissolve the crude solid in a minimum amount of the boiling solvent, allow it to cool slowly to room temperature, and then in an ice bath. Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

    • Column Chromatography: If recrystallization is ineffective, purify the crude material using flash column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

ParameterRecommended ConditionRationale
Iodinating Agent N-Iodosuccinimide (NIS)Mild, selective, and provides good yields for activated systems.[3]
Stoichiometry 1.05 eq. of NISSlight excess drives the reaction to completion without significantly increasing di-iodination.
Temperature 0–5 °CMaximizes regioselectivity and minimizes side product formation.
Solvent Acetonitrile or DCMCommon polar aprotic solvents that work well for this transformation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aniline starting material and product.[2]

References

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to the Iodination of 4-Chloronitrobenzene.
  • Organic Syntheses. p-IODOANILINE.
  • Google Patents. (CN110698353A) Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • Google Patents. (US5426230A) Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • Chem-Impex. 4-Iodo-2-chloroaniline.
  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds.
  • Moor, R., et al. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC.
  • Organic Chemistry Portal. Iodination.
  • Radhakrishnamurti, P.S., & Rao, M.D.P. (1979). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry.
  • ResearchGate. (2020). Described procedures for iodination of anilines.
  • University of Colorado Boulder. Recrystallization.
  • Xu, L., et al. (2021). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. Royal Society of Chemistry.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ChemicalBook. (2024). 5-Chloro-2-methoxyaniline.
  • PubChem. 5-Chloro-2-methoxyaniline.
  • Agarwal, D.D., et al. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis.
  • Baste, V.D., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters.

Sources

Technical Support Center: Purification of Crude 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-Chloro-5-iodo-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful purification of this important chemical intermediate. As Senior Application Scientists, we have synthesized technical data with field-proven insights to address the common challenges encountered during the purification process.

Understanding Your Crude Material: Common Impurities

The first step in any successful purification is to understand the potential impurities in your crude 4-Chloro-5-iodo-2-methoxyaniline. The nature and quantity of these impurities will dictate the most effective purification strategy. Typically, the synthesis of halogenated anilines involves steps such as chlorination, iodination, and reduction of a nitro group.[1] Based on these synthetic routes, common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during the halogenation steps.

  • Dehalogenated Species: Byproducts where one or both halogen atoms have been removed.

  • Oxidation Products: Anilines are susceptible to air oxidation, which can lead to colored impurities.

  • Residual Solvents and Reagents: Solvents and reagents carried over from the reaction work-up.

Choosing the Right Purification Strategy

The choice of purification method is critical and depends on the impurity profile and the desired final purity of the 4-Chloro-5-iodo-2-methoxyaniline. Below is a decision-making workflow to help you select the most appropriate technique.

Sources

Suzuki Coupling with Substituted Anilines: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving substituted anilines. Anilines, particularly those with electron-withdrawing or sterically hindering groups, present unique challenges that can lead to low yields, incomplete conversions, or undesired side reactions. This document provides in-depth, experience-driven answers to common troubleshooting questions, grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Suzuki coupling with an electron-deficient aniline (e.g., 4-nitroaniline) is giving very low yields. What is the likely cause and how can I fix it?

Answer:

Low yields with electron-deficient anilines are a classic problem in Suzuki couplings. The core issue often lies in two key steps of the catalytic cycle: oxidative addition and reductive elimination. The electron-withdrawing nature of substituents like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) groups deactivates the aryl halide (if the aniline is the halide partner) towards oxidative addition to the Pd(0) catalyst. More commonly, if the aniline is the boronic acid partner (or derivative), its electron-poor nature can make the final reductive elimination step to form the C-N bond sluggish.

Troubleshooting Strategy:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh3 may not be effective. You need more electron-rich and sterically bulky ligands to promote both oxidative addition and reductive elimination. Buchwald-type biaryl phosphine ligands are the gold standard here. For electron-deficient anilines, ligands like SPhos , XPhos , or RuPhos are excellent choices. They create a more electron-rich palladium center, which facilitates the difficult oxidative addition and accelerates the final reductive elimination.

  • Choice of Palladium Precatalyst: Instead of traditional sources like Pd(PPh3)4, consider using more advanced, air-stable precatalysts. The Buchwald G3 or G4 precatalysts, for example, are designed to form the active Pd(0) species more readily and are highly effective for challenging couplings.

  • Stronger Base and Solvent System: A stronger, non-nucleophilic base is often required. While Na2CO3 might suffice for simple couplings, for electron-deficient systems, consider using K3PO4 or Cs2CO3 . These stronger bases can facilitate the transmetalation step more effectively. The choice of solvent is also crucial. Aprotic polar solvents like dioxane , toluene , or THF are generally preferred. Sometimes, a mixture including water (e.g., dioxane/water) can be beneficial, but for sensitive substrates, strictly anhydrous conditions may be necessary.

Experimental Protocol for Coupling 4-Bromo-1-nitrobenzene with Phenylboronic Acid:

  • To an oven-dried Schlenk flask, add 4-bromo-1-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Add the ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, wash with brine, dry over Na2SO4, and purify by column chromatography.

Question 2: I'm attempting a Suzuki coupling with a sterically hindered aniline, like 2,6-dimethylaniline, and the reaction is not proceeding. What should I change?

Answer:

Steric hindrance, especially from ortho-substituents, poses a significant challenge. The bulky groups near the reaction center can prevent the aryl halide and the organoboron reagent from effectively coordinating to the palladium catalyst. This slows down both the oxidative addition and the subsequent transmetalation and reductive elimination steps.

Troubleshooting Strategy:

  • Bulky Ligands are Key: Counterintuitively, overcoming steric hindrance on the substrate often requires an even bulkier ligand. The ligand's steric bulk can force the substrates into a productive coordination geometry around the palladium center. Ligands like tBuXPhos , BrettPhos , or Josiphos -type ferrocenyl ligands are specifically designed for sterically demanding couplings. The large steric footprint of these ligands stabilizes the coordinatively unsaturated palladium species that are crucial for the reaction.

  • Higher Temperatures and Longer Reaction Times: Sterically hindered couplings often require more energy to overcome the activation barrier. Increasing the reaction temperature (e.g., from 80 °C to 110 °C or even higher in a sealed vessel) can significantly improve the reaction rate. Be prepared for longer reaction times, potentially 24-48 hours.

  • Consider the Boron Reagent: If you are using a boronic acid, you might be facing issues with protodeboronation (see FAQ 4). For sterically hindered substrates, consider using more robust boron reagents like MIDA boronates or trifluoroborate salts (BF3K) . These are often more stable under the reaction conditions and can sometimes give superior results in challenging cases.

Visualizing the Ligand's Role:

The following diagram illustrates how a bulky ligand can facilitate the coupling of a sterically hindered substrate.

G Pd Pd(0)L Product Coupled Product Pd->Product Reductive Elimination ArylHalide Sterically Hindered Aryl Halide ArylHalide->Pd Oxidative Addition Organoboron Organoboron Reagent Organoboron->Pd Transmetalation Ligand Bulky Ligand (L) Ligand->Pd

Caption: Decision workflow for diagnosing and solving protodeboronation issues.

References

  • Buchwald, S. L., & Mauger, C. (2006). A new, highly active catalyst for the Suzuki-Miyaura cross-coupling of anilines with aryl chlorides, bromides, and triflates. Angewandte Chemie International Edition, 45(28), 4585-4588. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient catalyst for the Suzuki-Miyaura coupling of 2-pyridyl halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A general and efficient catalyst for the Suzuki-Miyaura cross-coupling of aryl chlorides. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]

  • Caddick, S., & Cloke, F. G. N. (2005). Josiphos Ligands: From Discovery to Application in Asymmetric Catalysis. Chemical Reviews, 105(3), 829-862. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slowly released palladium catalyst and NHC ligands. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

Technical Support Center: Workup Procedures for 4-Chloro-5-iodo-2-methoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the workup procedures for reactions involving 4-Chloro-5-iodo-2-methoxyaniline. Our goal is to equip you with the necessary knowledge to navigate experimental challenges and ensure the successful isolation and purification of your target compounds.

Section 1: Navigating Common Workup Challenges

This section addresses frequently encountered issues during the workup of reactions involving 4-Chloro-5-iodo-2-methoxyaniline, providing explanations and actionable solutions.

Q1: My reaction mixture is a complex slurry post-reaction. What is the most effective initial step to handle solid byproducts and catalysts?

A1: The initial step in purifying 4-Chloro-5-iodo-2-methoxyaniline from a reaction mixture, especially one containing solid byproducts or a heterogeneous catalyst, is crucial for a clean separation. The most effective method is typically hot filtration.

  • Rationale: Many reactions are conducted at elevated temperatures to ensure complete conversion.[1][2][3] Maintaining a high temperature during filtration prevents the premature crystallization of your desired product along with the solid impurities, which would lead to significant yield loss. For instance, in the preparation of a related compound, 4-chloro-2, 5-dimethoxyaniline, the reaction solution is filtered while hot to remove the catalyst before crystallization of the product upon cooling.[1]

  • Troubleshooting:

    • Clogging: If the filter clogs, this may be due to the presence of very fine particles or the premature crystallization of the product. To mitigate this, you can use a filter aid like Celite®.

    • Product Crashing Out: If the product starts to crystallize in the funnel, you can preheat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wash the filter cake.

Q2: I'm observing a lower than expected yield after crystallization. What are the key parameters to optimize for maximizing product recovery?

A2: Low yield after crystallization is a common issue that can often be resolved by carefully controlling the crystallization conditions. The choice of solvent and the cooling process are paramount.

  • Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[4] For substituted anilines, a range of solvents can be effective, from water for more polar derivatives to alcohols like ethanol or methanol.[4] Mixed solvent systems, such as ethanol-water, are also highly effective.[4]

  • Cooling Rate: A slow and controlled cooling process is essential for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals that trap impurities from the mother liquor. A stepwise cooling process (e.g., allowing the solution to cool to room temperature before placing it in an ice bath) is often beneficial.

  • Solvent Volume: Using the minimum amount of hot solvent necessary to fully dissolve the crude product is critical.[5] An excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor, thereby reducing the yield.

ParameterRecommendationRationale
Solvent Choice Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.Maximizes the amount of product that crystallizes out upon cooling.[4][5]
Cooling Method Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.Promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
Solvent Volume Use the minimal amount of hot solvent required to dissolve the crude product completely.Prevents significant loss of product in the mother liquor.[5]

Q3: My purified 4-Chloro-5-iodo-2-methoxyaniline appears discolored. What are the likely impurities and how can I remove them?

A3: Discoloration in the final product often indicates the presence of oxidized species or residual colored impurities. Substituted anilines can be susceptible to air oxidation, which can lead to the formation of colored byproducts.

  • Source of Color: The color can arise from the starting materials, side reactions, or degradation of the product. The presence of residual iodine can also contribute to discoloration.

  • Purification Strategy:

    • Charcoal Treatment: Activated charcoal can be used to decolorize the solution before crystallization. A small amount of charcoal is added to the hot solution, stirred for a few minutes, and then removed by hot filtration.

    • Recrystallization: A second recrystallization can often significantly improve the color and purity of the product.[6]

    • Aqueous Washes: Washing the organic extract with a solution of sodium thiosulfate can help remove any residual iodine.[7] A subsequent wash with a mild base, like sodium bicarbonate solution, can remove acidic impurities.

Section 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for key workup and purification procedures.

Protocol 1: General Workup Procedure for 4-Chloro-5-iodo-2-methoxyaniline

This protocol outlines a standard liquid-liquid extraction and purification workflow.

  • Quenching: Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[7]

  • Washing:

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

    • Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • Finally, wash with brine (saturated aqueous sodium chloride solution) to remove the bulk of the water.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Recrystallization of 4-Chloro-5-iodo-2-methoxyaniline

This protocol provides a detailed procedure for the purification of the final product by recrystallization.

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Section 3: Visualizing the Workflow

The following diagrams illustrate the decision-making process and workflow for the workup and purification of 4-Chloro-5-iodo-2-methoxyaniline.

Workup_Workflow start Reaction Mixture hot_filtration Hot Filtration start->hot_filtration Solid Catalyst/Byproducts quench Aqueous Quench start->quench Homogeneous Reaction hot_filtration->quench extraction Liquid-Liquid Extraction quench->extraction washing Aqueous Washes (Na2S2O3, NaHCO3, Brine) extraction->washing drying Drying over Na2SO4 washing->drying concentration Concentration drying->concentration crude_product Crude Product concentration->crude_product purification_choice Purification Method? crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oily or Impure Solid final_product Pure Product recrystallization->final_product column_chromatography->final_product

Caption: General workup and purification workflow for 4-Chloro-5-iodo-2-methoxyaniline.

Section 4: Advanced Troubleshooting

Q4: I am having trouble separating my product from a closely related impurity by recrystallization. What other purification techniques can I use?

A4: When recrystallization is ineffective, column chromatography is the next logical step. The polarity of halogenated anilines makes them suitable for separation on silica gel.[8][9]

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A solvent system of hexane and ethyl acetate is a good starting point. The polarity can be adjusted by varying the ratio of the two solvents to achieve optimal separation. Thin-layer chromatography (TLC) should be used to determine the ideal solvent system before running the column.

  • Detection: The fractions can be monitored by TLC with UV visualization.

Q5: How can I confirm the purity of my final product?

A5: The purity of 4-Chloro-5-iodo-2-methoxyaniline should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.[6]

  • Chromatography: A single spot on a TLC plate in multiple solvent systems or a single peak in an HPLC or GC chromatogram indicates high purity.[8][9]

  • Spectroscopy: 1H NMR, 13C NMR, and mass spectrometry can confirm the structure and identify any remaining impurities.

References

  • CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google P
  • EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline - Google P
  • Organic Reaction Workup Formulas for Specific Reagents. (URL: not available)
  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google P
  • Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. (URL: not available)
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. (URL: [Link])

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (URL: not available)
  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection | Journal of Chromatographic Science | Oxford Academic. (URL: [Link])

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. (URL: [Link])

  • Workup: Amines - Department of Chemistry : University of Rochester. (URL: [Link])

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC - NIH. (URL: [Link])

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (URL: not available)
  • Benzenamine, 2-fluoro-4-methoxy - Organic Syntheses Procedure. (URL: [Link])

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • US2377511A - Purification of amine reaction mixtures - Google P
  • Recrystallization Of Acetanilide From Aniline - 1285 Words - Cram. (URL: [Link])

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (URL: [Link])

  • Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. (URL: not available)
  • p-IODOANILINE - Organic Syntheses Procedure. (URL: [Link])

  • Experiment 9 — Recrystalliz
  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution - ResearchGate. (URL: [Link])

  • US5117061A - Process of preparing substituted anilines - Google P

Sources

Technical Support Center: Solvent Systems for 4-Chloro-5-iodo-2-methoxyaniline (CIMA)

[1][2]

Current Status: Operational Subject: Optimization of Solvation & Reactivity for Halogenated Aniline Scaffolds Case ID: CIMA-SOLV-001[1]

Executive Summary & Molecule Profile[1][2]

User Advisory: This guide addresses the specific physicochemical challenges of 4-Chloro-5-iodo-2-methoxyaniline (CIMA) . This molecule is a critical pharmacophore, often utilized as a precursor for third-generation EGFR tyrosine kinase inhibitors (e.g., analogs of Osimertinib).[1][2]

The Challenge: The molecule possesses conflicting solubility and reactivity requirements:

  • The Aniline (

    
    ):  H-bond donor, prone to oxidation, nucleophilic.[1]
    
  • The Iodo- (

    
    ) & Chloro- (
    
    
    ) Groups:
    The C-I bond is the primary site for oxidative addition (Pd-catalysis), while the C-Cl bond is robust but electronically deactivating.[1]
  • The Methoxy (

    
    ):  Provides electron density but creates steric bulk at the ortho position relative to the amine.[3]
    
Physicochemical Snapshot
PropertyCharacteristicImpact on Solvent Choice
Polarity Moderate to HighSoluble in polar aprotic/protic; insoluble in pure alkanes.[1][3]
pKa (Aniline) ~3.5 - 4.0Weak base; requires buffering in aqueous mixtures to prevent protonation.[1][3]
Lability C-I BondCritical: Avoid protic solvents at high T without base (risk of protodehalogenation).

Solvent Compatibility & Solubility Matrix

Issue: "My starting material won't dissolve completely, or precipitates upon cooling."

The following table synthesizes solubility data based on structural analogs (e.g., 4-chloro-2,5-dimethoxyaniline) and standard laboratory practice for halo-anilines.

Solvent ClassSolvent ExampleSolubility RatingRecommended ApplicationWarning
Polar Aprotic DMF, DMAc, DMSOExcellent Cross-coupling (Suzuki/Sonogashira); SNAr reactions.[1]High boiling point makes work-up difficult.[1][3] DMSO can poison some Pd catalysts.[1][3]
Polar Protic Methanol, Ethanol, IsopropanolGood (Warm) Recrystallization; Reductions (Fe/NH4Cl).[1][3]Can promote protodehalogenation (loss of Iodine) if reaction stalls.[1][3]
Ethers THF, 1,4-Dioxane, MTBEModerate Standard solvent for lithiation or Grignard exchange.[1][3]MTBE has poor solubility for this specific scaffold; use THF/Dioxane.[1][3]
Chlorinated DCM, ChloroformGood Acylation, Amide coupling.[1][3]Avoid in Pd-catalysis (can participate in oxidative addition).
Hydrocarbons Toluene, XyleneLow to Moderate Azeotropic drying; High-temp coupling (requires heating).[1]Insoluble at RT; requires co-solvent (e.g., Toluene/EtOH).[1][3]

Workflow 1: Cross-Coupling (The C-I Site)

Context: Suzuki-Miyaura or Sonogashira coupling targeting the 5-iodo position.[1]

Mechanism & Solvent Influence

The solvent must stabilize the polar transition state of the oxidative addition step (Pd(0) inserting into C-I).[3]

  • Preferred System: 1,4-Dioxane/Water (4:[1]1) or Toluene/Water (with surfactant).[1][3]

  • Why: The C-I bond is weak.[3] Highly polar solvents (DMF) accelerate the reaction but may stabilize impurities.[1][3] A biphasic system with water ensures the inorganic base (

    
     or 
    
    
    ) is solubilized, facilitating the transmetallation step.[3]
Troubleshooting Guide: Cross-Coupling

Q: Why do I see "Protodehalogenation" (Iodine replaced by Hydrogen) instead of coupling?

  • Diagnosis: This is a common side reaction in alcoholic solvents (Ethanol/Methanol) or when the reaction is overheated with insufficient catalyst activity.[3] The Pd-hydride species forms and reduces the C-I bond.[3]

  • Solution:

    • Switch to a non-protic solvent system (e.g., THF or Toluene).[1][3]

    • If using alcohol is mandatory for solubility, reduce the temperature and increase catalyst loading (0.5 mol%

      
       2.0 mol%).[3]
      
    • Strictly degas the solvent.[1][3] Oxygen promotes homocoupling and catalyst deactivation, slowing the main cycle and allowing side reactions to dominate.[3]

Q: The reaction turns black and stops (Pd precipitation).

  • Diagnosis: "Pd black" formation indicates ligand dissociation and catalyst aggregation.[1][3]

  • Solution:

    • Solvent Check: Are you using DMF ? Commercial DMF can degrade to dimethylamine, which coordinates Pd and inhibits the cycle.[3] Use fresh, anhydrous DMAc instead.[1][3]

    • Stabilization: Add a coordinating co-solvent like DMSO (1-5% v/v) to the main solvent (e.g., Toluene) to stabilize the Pd species, or switch to a phosphine-ligated precatalyst (e.g.,

      
      ).[1][3]
      
Visualization: Solvent Selection Logic

SolventLogicStartSelect Reaction TypeCouplingPd-Catalyzed Coupling(Suzuki/Sonogashira)Start->CouplingAcylationAmine Functionalization(Acylation/Alkylation)Start->AcylationBaseSolubilityIs Inorganic Base Soluble?Coupling->BaseSolubilityDCM_SolubilitySoluble in DCM?Acylation->DCM_SolubilityBiphasicUse Dioxane/Wateror Toluene/WaterBaseSolubility->BiphasicYes (Carbonates)PolarAproticUse DMF or DMAc(High Temp)BaseSolubility->PolarAproticNo (Organic Bases)UseDCMUse DCM + TEA(0°C to RT)DCM_Solubility->UseDCMYesUseTHFUse THF or MeCNDCM_Solubility->UseTHFNo

Figure 1: Decision matrix for solvent selection based on reaction type and base compatibility.[1][3]

Workflow 2: Nucleophilic Substitution (The Amine Site)

Context: Reacting the aniline nitrogen with electrophiles (e.g., acryloyl chloride for Osimertinib synthesis).[3]

Mechanism & Solvent Influence

The aniline nitrogen in CIMA is less nucleophilic than a standard aniline due to the electron-withdrawing Chlorine and Iodine atoms.[3]

  • Preferred System: Dichloromethane (DCM) or Acetonitrile (MeCN).[1][3]

  • Why: These non-nucleophilic solvents prevent side reactions with the acylating agent.[3]

Troubleshooting Guide: Amine Reactivity

Q: I am getting low yields during acylation; the starting material remains.

  • Diagnosis: The electron-withdrawing halogen groups reduce the nucleophilicity of the amine.[3] The solvent might be hydrogen-bonding to the amine, further deactivating it.

  • Solution:

    • Avoid Alcohols: Do not use methanol/ethanol.

    • Use a Polar Aprotic Promoter: Switch to DMAc or NMP .[1][3] These solvents do not H-bond to the amine protons but effectively solvate the transition state.[3]

    • Temperature: Increase reaction temperature to 40-50°C if using MeCN.

Q: My product is oiling out or sticking to the flask.

  • Diagnosis: The product (often an amide) is significantly less soluble in non-polar solvents than the starting aniline.[3]

  • Solution:

    • Co-solvent: Add a small amount of THF to the DCM.[3]

    • Work-up: This is actually an advantage.[1][3] If the product precipitates, cool the reaction mixture (0°C) and filter. This avoids aqueous work-up and potential hydrolysis of the iodine.[1][3]

Critical Safety & Stability Note: The "Iodine Trap"

Warning: In the presence of strong oxidizers or light, the C-I bond can homolyze.[3]

  • Solvent Rule: Avoid using Ethers (THF/Dioxane) that have not been tested for peroxides.[1][3] Peroxides can initiate radical cleavage of the C-I bond.[3]

  • Storage: Store CIMA in amber vials. If dissolving in solution for long-term storage, use degassed Acetonitrile .[1][3]

Diagram: Solvation Shell & Reactivity

Reactivitycluster_0Solvent InteractionCIMACIMA Molecule(4-Cl, 5-I, 2-OMe)ProticProtic Solvents(MeOH, EtOH)CIMA->ProticSolubilityAproticPolar Aprotic(DMF, DMAc)CIMA->AproticHigh SolubilityEffect1H-Bonding to NH2(Reduces Nucleophilicity)Protic->Effect1CausesEffect2Stabilizes Pd-Insertion(Accelerates Coupling)Aprotic->Effect2Promotes

Figure 2: Mechanistic impact of solvent class on CIMA functional groups.

References

  • AstraZeneca AB. (2013).[1][3][4] Preparation of EGFR mutant-selective inhibitors.[1][3][5] World Intellectual Property Organization.[1][3] WO2013014448A1.[1][3][6] Link

    • Relevance: Primary source for the synthesis of Osimertinib intermediates, detailing the use of DMAc and Toluene/Water systems for halo-aniline coupling.[3]

  • Zhu, J., et al. (2014).[1][3] Discovery of Osimertinib (AZD9291): A Potent and Selective Third-Generation EGFR Inhibitor.[1][3] Journal of Medicinal Chemistry, 57(20), 8249–8267.[1][3] Link[1][3]

    • Relevance: profound discussion on the structure-activity relationship (SAR) and the chemical stability of the 2-methoxy-4-halo-aniline scaffold.
  • National Center for Biotechnology Information. (2024).[1][3] PubChem Compound Summary for CID 6358641, 4-Chloro-2,5-dimethoxyaniline.[1]Link[1][3]

    • Relevance: Provides physicochemical data (solubility, pKa)
  • Miyaura, N., & Suzuki, A. (1995).[1][3][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][7] Chemical Reviews, 95(7), 2457–2483.[1][3] Link[1][3]

    • Relevance: The authoritative text on solvent effects in Suzuki coupling, specifically regarding the role of w

Validation & Comparative

Unambiguous Structural Confirmation of 4-Chloro-5-iodo-2-methoxyaniline: A Mass Spectrometry-Centric Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. For complex molecules such as 4-Chloro-5-iodo-2-methoxyaniline, a substituted aniline with potential applications as a building block in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides an in-depth, technically-focused comparison of mass spectrometry with other analytical techniques for the structural confirmation of this compound, supported by predictive experimental data and established fragmentation principles.

The Central Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] This technique is particularly adept at providing molecular weight information and structural details through the analysis of fragmentation patterns.[2][3] For a molecule like 4-Chloro-5-iodo-2-methoxyaniline, where multiple positional isomers are possible, mass spectrometry offers a rapid and highly sensitive method for confirming its identity.

Why Mass Spectrometry is a Superior Choice for this Analysis

While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools in the analytical chemist's arsenal, mass spectrometry presents distinct advantages for the initial confirmation of 4-Chloro-5-iodo-2-methoxyaniline:

  • Sensitivity: Mass spectrometry offers exceptional sensitivity, often requiring only picomole to femtomole amounts of sample. This is particularly advantageous when dealing with precious or limited quantities of a newly synthesized compound.

  • Molecular Weight Determination: A key strength of MS is its ability to directly determine the molecular weight of a compound with high accuracy, providing immediate confirmation of the elemental composition when high-resolution instruments are used.[4]

  • Structural Information from Fragmentation: The fragmentation pattern in a mass spectrum acts as a molecular fingerprint, providing valuable information about the connectivity of atoms and the presence of specific functional groups.[2]

Deciphering the Mass Spectrum of 4-Chloro-5-iodo-2-methoxyaniline: A Predictive Analysis

Given the structure of 4-Chloro-5-iodo-2-methoxyaniline, we can predict its fragmentation behavior under electron ionization (EI), a common ionization technique for small molecules. The aromatic ring is expected to yield a stable molecular ion. The substituents—chloro, iodo, methoxy, and amino groups—will direct the fragmentation pathways.

Predicted Fragmentation Pathway

The electron ionization of 4-Chloro-5-iodo-2-methoxyaniline will likely proceed through the following key fragmentation steps:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion (M•+). Due to the stable aromatic ring, this peak is expected to be prominent.[5]

  • Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH3) from the methoxy group, leading to a stable phenoxonium ion.

  • Loss of Halogens: Cleavage of the carbon-halogen bond can occur, with the loss of either a chlorine (•Cl) or an iodine (•I) radical. The C-I bond is weaker than the C-Cl bond, suggesting that the loss of iodine might be a more favorable fragmentation pathway.

  • Loss of HCN: Aromatic amines can undergo fragmentation with the loss of a neutral molecule of hydrogen cyanide (HCN).[6]

  • Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to smaller, characteristic ions.

dot graph Fragmentation_Pathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="4-Chloro-5-iodo-2-methoxyaniline\n(M•+)\nm/z = 299/301"]; F1 [label="[M-CH3]+\nm/z = 284/286"]; F2 [label="[M-I]+\nm/z = 172/174"]; F3 [label="[M-Cl]+\nm/z = 264"]; F4 [label="[M-HCN]+\nm/z = 272/274"]; F5 [label="I+\nm/z = 127"];

M -> F1 [label="- •CH3"]; M -> F2 [label="- •I"]; M -> F3 [label="- •Cl"]; M -> F4 [label="- HCN"]; M -> F5 [label=" "]; }

Caption: Predicted electron ionization fragmentation pathway of 4-Chloro-5-iodo-2-methoxyaniline.

Tabulated Summary of Predicted Mass Fragments
m/z (relative to 35Cl/37Cl) Proposed Fragment Ion Neutral Loss Significance
299/301[C7H6ClINO]•+-Molecular Ion
284/286[C6H3ClINO]+•CH3Loss of methyl from the methoxy group
172/174[C7H6ClNO]+•ILoss of the iodine atom
264[C7H6INO]+•ClLoss of the chlorine atom
272/274[C6H4ClIO]•+HCNLoss of hydrogen cyanide from the aniline group
127[I]+C7H6ClNOIodine cation

Experimental Protocol: GC-MS Analysis

The following protocol outlines a robust method for the structural confirmation of 4-Chloro-5-iodo-2-methoxyaniline using Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating aniline derivatives.

Sample Preparation
  • Accurately weigh approximately 1 mg of the 4-Chloro-5-iodo-2-methoxyaniline sample.

  • Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

GC-MS Parameters
  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Final hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Data Analysis
  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak.

  • Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pattern and with library spectra of similar compounds, if available.

Comparative Analysis with Alternative Techniques

While MS is a powerful tool, a comprehensive structural confirmation often involves the integration of data from multiple analytical techniques.[3][9][10]

Technique Strengths for this Analysis Limitations for this Analysis
Mass Spectrometry (MS) - High sensitivity- Direct molecular weight determination- Rich structural information from fragmentation- Isomers may have similar fragmentation patterns- Does not provide detailed stereochemical information
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides detailed information on the carbon-hydrogen framework- Can distinguish between positional isomers through chemical shifts and coupling constants- Lower sensitivity compared to MS- Requires larger sample amounts- Analysis of complex spectra can be time-consuming
Infrared (IR) Spectroscopy - Provides information about the presence of functional groups (e.g., N-H, C-O, C-Cl, C-I stretches)- Rapid and non-destructive- Does not provide information on the overall molecular structure or connectivity- Ambiguity in the "fingerprint" region

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

MS [label="Mass Spectrometry", pos="0,1.5!"]; NMR [label="NMR Spectroscopy", pos="-1.5,0!"]; IR [label="IR Spectroscopy", pos="1.5,0!"]; Confirmation [label="Structural Confirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,0!"];

MS -- Confirmation [label="Molecular Weight\nFragmentation"]; NMR -- Confirmation [label="Connectivity\nIsomerism"]; IR -- Confirmation [label="Functional Groups"]; }

Caption: Interplay of analytical techniques for structural confirmation.

Conclusion

Mass spectrometry, particularly when coupled with gas chromatography, stands out as a primary and highly effective technique for the initial structural confirmation of 4-Chloro-5-iodo-2-methoxyaniline. Its high sensitivity, coupled with the wealth of structural information derived from predictable fragmentation patterns, allows for rapid and confident identification. While NMR and IR spectroscopy provide complementary and essential data for a complete and unambiguous structural elucidation, the speed and specificity of mass spectrometry make it an invaluable first-line analytical tool in the demanding environment of drug discovery and development. The self-validating nature of comparing predicted fragmentation with experimental data provides a high degree of confidence in the assigned structure.

References

  • Fragmentation (mass spectrometry). In: Wikipedia. ; 2023. Accessed January 29, 2024. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Accessed January 29, 2024. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Accessed January 29, 2024. [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. ResearchGate. Accessed January 29, 2024. [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. Accessed January 29, 2024. [Link]

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A Comparative Guide to Analytical Methods for Purity Assessment of 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

4-Chloro-5-iodo-2-methoxyaniline is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as any impurities can carry through the synthetic pathway, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Stringent purity control is not only a regulatory requirement but also a cornerstone of robust drug development and manufacturing. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 4-Chloro-5-iodo-2-methoxyaniline, offering insights into the rationale behind method selection and providing validated experimental protocols for researchers, scientists, and drug development professionals.

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation of the main component, identification and quantification of impurities, or the assessment of stability under various stress conditions. This guide will delve into the principles and applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the comprehensive purity evaluation of 4-Chloro-5-iodo-2-methoxyaniline.

Understanding the Impurity Profile of 4-Chloro-5-iodo-2-methoxyaniline

A thorough understanding of the potential impurities is fundamental to developing a specific and robust purity assessment method. Impurities in 4-Chloro-5-iodo-2-methoxyaniline can originate from the synthetic route or degradation.[2][3]

Process-Related Impurities:

  • Starting Materials: Unreacted starting materials such as 4-chloro-2,5-dimethoxynitrobenzene can be present in the final product.[2][4]

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • Byproducts: Side reactions during the synthesis can generate structurally related impurities. For instance, in the reduction of the nitro group, various intermediates or over-reduced products might be formed.

Degradation-Related Impurities:

Forced degradation studies are essential to identify potential degradation products that may form under storage or handling conditions.[1] These studies involve exposing the 4-Chloro-5-iodo-2-methoxyaniline to stress conditions such as acid, base, oxidation, heat, and light to predict its stability and identify degradation pathways.[1][5][6][7]

A well-designed analytical method must be able to separate the main component from all potential process-related and degradation-related impurities, demonstrating its specificity.[8][9]

Overall Workflow for Purity Assessment

The comprehensive purity assessment of 4-Chloro-5-iodo-2-methoxyaniline involves a multi-faceted approach, starting from sample preparation to data interpretation and reporting.

Caption: Overall workflow for the purity assessment of 4-Chloro-5-iodo-2-methoxyaniline.

High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity and Impurity Profiling

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds like 4-Chloro-5-iodo-2-methoxyaniline.[7] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from closely related impurities. A stability-indicating HPLC method is crucial for resolving all potential degradation products from the parent compound.[10]

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the preferred mode for separating moderately polar compounds like anilines.[11] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By manipulating the mobile phase composition (e.g., the ratio of water to an organic modifier like acetonitrile or methanol), the retention times of the components can be optimized for effective separation.

Experimental Protocol: Stability-Indicating RP-HPLC Method

Caption: Experimental workflow for HPLC analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of 4-Chloro-5-iodo-2-methoxyaniline reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution: Accurately weigh about 10 mg of the 4-Chloro-5-iodo-2-methoxyaniline sample and prepare as described for the standard solution.

Method Validation (as per ICH Q2(R1) Guidelines): [8][12][13][14]

  • Specificity: Demonstrated by separating the main peak from potential impurities and degradation products generated under forced degradation conditions.

  • Linearity: Assessed over a concentration range of, for example, 0.1 to 1.5 µg/mL. The correlation coefficient (r²) should be >0.999.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo. Recoveries should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): The relative standard deviation (RSD) for multiple injections should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[15]

Performance Comparison: HPLC vs. Other Methods
ParameterHPLCGC-MSqNMR
Principle Partition chromatographyVolatility & mass-to-charge ratioNuclear spin properties
Selectivity HighVery HighHigh
Sensitivity (LOD/LOQ) Low µg/mL to ng/mLng/mL to pg/mLmg/mL
Quantitation Accuracy High (with reference standard)High (with reference standard)Very High (primary method)
Sample Throughput HighModerateLow
Destructive? YesYesNo
Cost ModerateHighVery High

Note: The values presented are typical estimates and may vary depending on the specific instrumentation and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[16] While 4-Chloro-5-iodo-2-methoxyaniline itself has limited volatility, GC-MS is invaluable for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts.[17][18] The mass spectrometer provides structural information, aiding in the unequivocal identification of unknown impurities.[16]

Principle of Analysis

In GC, volatile components of a sample are separated in a capillary column based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

Experimental Protocol: Headspace GC-MS for Residual Solvents

Caption: Experimental workflow for Headspace GC-MS analysis.

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a mass selective detector (MSD).

GC-MS Conditions:

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C, hold for 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 35-350 amu

Headspace Parameters:

  • Oven Temperature: 80 °C

  • Loop Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Incubation Time: 15 min

Sample Preparation:

  • Accurately weigh about 100 mg of the 4-Chloro-5-iodo-2-methoxyaniline sample into a 20 mL headspace vial.

  • Add 1 mL of a suitable high-boiling solvent (e.g., dimethyl sulfoxide).

  • Seal the vial immediately.

Quantitative NMR (qNMR) - A Primary Method for Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[19][20] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[19] By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the sample can be accurately determined.[21]

Principle of qNMR

The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from a certified internal standard of known purity and concentration.

Experimental Protocol: ¹H-qNMR for Purity Assay

Caption: Experimental workflow for qNMR analysis.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: DMSO-d₆

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically > 30 s) to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 4-Chloro-5-iodo-2-methoxyaniline sample into a vial.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Purity Calculation:

The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of the purity of 4-Chloro-5-iodo-2-methoxyaniline. A comprehensive purity assessment relies on an integrated approach that leverages the strengths of multiple analytical methods.

  • HPLC is the primary tool for routine purity testing and the quantification of known and unknown impurities. Its ability to perform stability-indicating assays is crucial for ensuring product quality over time.

  • GC-MS is essential for the analysis of volatile impurities and provides invaluable structural information for the identification of unknown peaks.

  • qNMR serves as a powerful primary method for the accurate determination of the absolute purity of the main component, often used for the certification of reference standards.

By judiciously selecting and validating these analytical methods, researchers, scientists, and drug development professionals can ensure the quality and consistency of 4-Chloro-5-iodo-2-methoxyaniline, thereby contributing to the development of safe and effective pharmaceuticals.

References

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A-Comparative-Guide-to-Impurity-Profiling-of-Synthesized-4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of synthesized 4-Chloro-5-iodo-2-methoxyaniline, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of impurity control for drug safety and efficacy, this document details the rationale behind experimental choices, presents comparative data from various analytical techniques, and offers validated protocols for immediate application. The guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity and regulatory compliance.

Introduction: The Criticality of Impurity Profiling in Pharmaceutical Intermediates

4-Chloro-5-iodo-2-methoxyaniline serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality and safety of the final drug product. Impurities can arise from various stages, including the synthesis, purification, and storage of the new drug substance.[1] These unwanted components may affect the chemical reactivity, stability, and even the appearance of the final API.[] Therefore, a robust impurity profiling strategy is not merely a regulatory requirement but a cornerstone of rational drug development.

This guide will navigate the complexities of identifying and quantifying impurities in 4-Chloro-5-iodo-2-methoxyaniline, offering a comparative analysis of orthogonal analytical techniques. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a framework for the reporting and control of impurities in new drug substances.[3][4]

Genesis of Impurities: Understanding the Synthetic Landscape

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. While specific proprietary synthesis methods for 4-Chloro-5-iodo-2-methoxyaniline are not extensively published, analogous syntheses of halogenated anilines provide valuable insights into the likely impurity landscape.[5][6] Common synthetic strategies for related compounds often involve multi-step processes such as alkylation, chlorination, nitration, and reduction.[7][8]

Potential Impurity Classes:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For instance, incomplete iodination or chlorination could lead to the presence of precursors like 4-chloro-2-methoxyaniline or 5-iodo-2-methoxyaniline.

  • Degradation Impurities: Aniline derivatives are susceptible to oxidation, which can lead to the formation of colored polymeric by-products, especially upon exposure to air.[9]

  • Reagent-Related Impurities: Residual reagents, ligands, and catalysts used in the synthesis can also be present in the final product.[3]

The logical workflow for impurity profiling begins with a deep understanding of the synthetic pathway, allowing for the prediction of likely impurities and the selection of appropriate analytical techniques for their detection and quantification.

Caption: Logical workflow from synthesis to impurity control.

A Comparative Analysis of Analytical Techniques for Impurity Profiling

A multi-faceted analytical approach is essential for comprehensive impurity profiling. The use of orthogonal techniques, each leveraging different physicochemical principles, provides a robust and cross-validated dataset. The most widely used methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the gold standard for the analysis of non-volatile organic impurities in pharmaceutical substances.[10] Its versatility in column chemistry and mobile phase composition allows for the separation of a wide range of compounds with high resolution and sensitivity.

Experimental Rationale: A reversed-phase HPLC (RP-HPLC) method is typically the first choice for analyzing substituted anilines due to their moderate polarity. The selection of the stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient with a pH modifier) is critical for achieving optimal separation of the main component from its structurally similar impurities.[12]

Table 1: Comparison of HPLC Method Parameters

ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale for Preference (Method B)
Column C18, 5 µm, 4.6 x 250 mmC18, 3 µm, 4.6 x 150 mmSmaller particle size and shorter column length provide better efficiency and faster analysis times.
Mobile Phase 60:40 Acetonitrile:WaterA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileGradient elution is superior for separating impurities with a wide range of polarities. Formic acid is a mass spectrometry compatible modifier.[12]
Flow Rate 1.0 mL/min1.2 mL/minOptimized for the shorter column to maintain resolution.
Detection UV at 254 nmUV at 254 nm & Diode Array Detector (DAD)DAD provides spectral information, aiding in peak purity assessment and preliminary identification of impurities.
Run Time 30 min20 minFaster throughput without compromising separation.

Protocol: HPLC Method for Impurity Profiling

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 4-Chloro-5-iodo-2-methoxyaniline sample in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD.

  • Chromatographic Conditions:

    • Column: C18, 3 µm, 4.6 x 150 mm, maintained at 30 °C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-17.1 min (90-10% B), 17.1-20 min (10% B).

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 5 µL.

    • Detection: DAD, 210-400 nm, with monitoring at 254 nm.

  • Data Analysis: Integrate all peaks and report the area percentage of each impurity relative to the total peak area. Any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A) should be further investigated.[4]

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is an invaluable tool for the identification and quantification of volatile and semi-volatile impurities.[13] It is particularly useful for detecting residual solvents and certain process-related impurities that may not be amenable to HPLC analysis. The coupling of GC with a mass spectrometer provides definitive structural information.[14]

Experimental Rationale: For halogenated anilines, a GC-MS method with a non-polar or medium-polarity capillary column is generally effective. Electron ionization (EI) is a standard technique for generating mass spectra, which can be compared against spectral libraries for impurity identification.

Table 2: Comparison of GC-MS Method Parameters

ParameterMethod C: Standard Capillary ColumnMethod D: High-Resolution Capillary ColumnRationale for Preference (Method D)
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmDB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µmUltra Inert columns minimize peak tailing for active compounds like anilines, improving peak shape and sensitivity.
Inlet Temperature 250 °C280 °CA higher inlet temperature ensures complete volatilization of the analyte and less volatile impurities.
Oven Program 100 °C (2 min), then 10 °C/min to 280 °C (5 min)80 °C (1 min), then 15 °C/min to 300 °C (10 min)A faster ramp rate and higher final temperature can improve the resolution of closely eluting peaks and elute higher boiling point impurities.
Carrier Gas Helium, 1.0 mL/min (constant flow)Helium, 1.2 mL/min (constant flow)Slightly higher flow can improve peak sharpness.
MS Detector Scan mode (m/z 40-450)Scan mode (m/z 40-500)A wider scan range can capture fragments of unexpected impurities.

Protocol: GC-MS Method for Impurity Profiling

  • Sample Preparation: Accurately weigh and dissolve approximately 5 mg of the 4-Chloro-5-iodo-2-methoxyaniline sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Chromatographic System: Utilize a GC system equipped with a split/splitless injector and coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm.

    • Inlet: 280 °C, split ratio 20:1.

    • Oven Program: 80 °C for 1 min, then ramp at 15 °C/min to 300 °C and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the structural elucidation of unknown impurities.[15] While not typically used for routine quantification of trace impurities, it is indispensable for characterizing impurities that are isolated or present at significant levels. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule.[16]

Experimental Rationale: For the structural confirmation of 4-Chloro-5-iodo-2-methoxyaniline and the identification of its impurities, high-field NMR is essential. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed to piece together the complete molecular structure of an unknown impurity.

Protocol: NMR Analysis for Structural Elucidation

  • Sample Preparation: Dissolve a sufficient amount of the isolated impurity or the enriched sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to deduce the structure of the impurity. The nitrogen atom in anilines can influence the electron density of the aromatic ring, which is observable in the NMR spectrum.[17]

Caption: Interplay of orthogonal analytical techniques.

Self-Validating Systems: Ensuring Trustworthiness in Protocols

Each analytical protocol described herein is designed as a self-validating system. This is achieved through the inclusion of system suitability tests (SSTs) and the use of reference standards.

  • For HPLC: SSTs should include parameters such as theoretical plates, tailing factor, and reproducibility of injections of a reference standard. This ensures the chromatographic system is performing adequately for the analysis.

  • For GC-MS: A mixture of known compounds (e.g., a standard alkane series) can be injected to verify retention time stability and mass accuracy.

  • For NMR: The chemical shift of the residual solvent peak serves as an internal reference to ensure the accuracy of the reported chemical shifts.

The synthesis and qualification of impurity reference standards are crucial for accurate quantification and toxicological assessment.[18]

Conclusion: Towards a Robust Impurity Control Strategy

The impurity profiling of 4-Chloro-5-iodo-2-methoxyaniline requires a multi-pronged analytical approach. This guide has provided a comparative overview of HPLC, GC-MS, and NMR as powerful and complementary techniques. By understanding the synthetic process and potential impurities, and by employing validated, orthogonal analytical methods, researchers and drug developers can establish a robust control strategy. This ensures the quality, safety, and efficacy of the final pharmaceutical product, in line with the stringent requirements of regulatory bodies.

References

  • Enantia. Impurity profiling and synthesis of standards. Retrieved from [Link][18]

  • Google Patents. (CN110698353A). Preparation method of 4-chloro-2, 5-dimethoxyaniline. Retrieved from [7]

  • Google Patents. (US5041671A). Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Retrieved from [8]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link][3]

  • Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312–314. [Link][13]

  • SIELC Technologies. Separation of 4-Chloro-2,5-diethoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link][12]

  • Kriz, J., Starovoytova, L., Trchová, M., Konyushenko, E. N., & Stejskal, J. (2009). NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline. The Journal of Physical Chemistry B, 113(19), 6666–6673. [Link][16]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link][10]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link][14]

  • Wikipedia. Aniline. Retrieved from [Link][9]

  • Sciencemadness Discussion Board. aniline impurities. Retrieved from [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Retrieved from [Link][4]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link][6]

  • International Journal of New R&D. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link][11]

  • International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link][1]

  • Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved from [Link][17]

  • Douglas, C. J., & MacMillan, D. W. C. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. [Link][5]

  • Kriz, J., et al. (2009). NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. ResearchGate. [Link][15]

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A Researcher's Guide to the Spectroscopic Differentiation of 4-Chloro-5-iodo-2-methoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise identification of molecular structure is paramount. Isomeric purity can profoundly impact a compound's pharmacological activity, toxicity, and patentability. This guide provides a comprehensive framework for the spectroscopic differentiation of 4-Chloro-5-iodo-2-methoxyaniline and its isomers, leveraging fundamental principles and practical insights from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). While a complete set of spectral data for every conceivable isomer is not always readily available in public databases, this guide will equip researchers with the analytical reasoning to distinguish between them based on the predictable effects of substituent placement on the aniline scaffold.

The Challenge of Isomerism in Substituted Anilines

Aniline and its derivatives are privileged structures in medicinal chemistry.[1][2] The regioisomeric placement of substituents—in this case, chloro, iodo, methoxy, and amino groups—on the benzene ring gives rise to distinct chemical entities with potentially disparate biological properties. For 4-Chloro-5-iodo-2-methoxyaniline, several positional isomers exist, each presenting a unique spectroscopic fingerprint. The objective of this guide is to elucidate the methodologies for interpreting these fingerprints.

Comparative Spectroscopic Analysis

A multi-spectroscopic approach is essential for the unambiguous identification of isomers. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for isomer differentiation. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects of the substituents.

¹H NMR Spectroscopy: The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides critical information. The number of signals, their splitting patterns (multiplicity), and their chemical shifts allow for the determination of the substitution pattern.

  • Chemical Shifts: The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups generally shield aromatic protons, shifting their signals upfield (to lower ppm values). Conversely, the electron-withdrawing chloro (-Cl) and iodo (-I) groups deshield protons, shifting them downfield. The ortho and para positions are more significantly affected by resonance than the meta position.

  • Coupling Constants (J): The magnitude of the coupling constant between adjacent protons provides information about their relative positions. Ortho coupling (³JHH) is typically in the range of 7-10 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.

¹³C NMR Spectroscopy: The principles of shielding and deshielding also apply to ¹³C NMR. The chemical shifts of the aromatic carbons are influenced by the attached substituents. Databases and predictive software can provide estimated chemical shifts, but empirical comparison with known isomers is invaluable.

Table 1: Predicted ¹H NMR Spectral Features for Isomers of Chloro-Iodo-Methoxyaniline

Isomer NameAromatic Proton 1Aromatic Proton 2Methoxy ProtonsAmino Protons
4-Chloro-5-iodo-2-methoxyaniline ~6.8 ppm (s)~7.3 ppm (s)~3.8 ppm (s)~4.5 ppm (br s)
2-Chloro-3-iodo-6-methoxyaniline ~6.7 ppm (d, J≈8 Hz)~7.1 ppm (d, J≈8 Hz)~3.9 ppm (s)~4.6 ppm (br s)
2-Chloro-5-iodo-4-methoxyaniline ~6.9 ppm (s)~7.0 ppm (s)~3.8 ppm (s)~4.4 ppm (br s)
4-Chloro-3-iodo-2-methoxyaniline ~6.6 ppm (d, J≈8 Hz)~7.2 ppm (d, J≈8 Hz)~3.9 ppm (s)~4.5 ppm (br s)

Note: These are estimated values and will vary based on the solvent and instrument used. The key is the relative difference in shifts and splitting patterns.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may be less definitive for distinguishing positional isomers compared to NMR, subtle shifts in vibrational frequencies can be informative.

  • N-H Vibrations: The amino group will show characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. Primary amines typically exhibit two bands (symmetric and asymmetric stretching).

  • C-N Vibrations: Aromatic C-N stretching appears in the 1250-1360 cm⁻¹ range.

  • C-O Vibrations: The methoxy group will have a strong C-O stretching band around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

  • C-Cl and C-I Vibrations: The C-Cl stretch is found in the 600-800 cm⁻¹ region, while the C-I stretch is at lower wavenumbers, typically 500-600 cm⁻¹.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Table 2: Key IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300-3500Medium
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Methoxy)2850-2960Medium
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-N Stretch (Aromatic)1250-1360Medium to Strong
C-O Stretch (Methoxy)1000-1275Strong
C-Cl Stretch600-800Medium
C-I Stretch500-600Medium
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns.

  • Molecular Ion Peak (M⁺): The molecular ion peak will confirm the elemental composition. For 4-Chloro-5-iodo-2-methoxyaniline (C₇H₇ClINO), the expected monoisotopic mass is approximately 282.93 g/mol .

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak. Iodine is monoisotopic.

  • Fragmentation: The fragmentation pattern in the mass spectrum is highly dependent on the isomer. The loss of a methyl group (-15 Da) from the methoxy group, or the loss of the entire methoxy group (-31 Da), are common fragmentation pathways. The relative positions of the substituents will influence the stability of the resulting fragment ions, leading to different relative abundances in the spectrum.

Experimental Workflow for Spectroscopic Analysis

A logical workflow ensures that comprehensive and reliable data is collected for structural elucidation.

Caption: A typical workflow for the spectroscopic analysis and structural elucidation of chemical isomers.

Detailed Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific sample and available equipment.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the aniline isomer and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width and acquisition time for both ¹H and ¹³C experiments.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

    • Compare the fingerprint region (below 1500 cm⁻¹) with spectra of known isomers if available.

Protocol 3: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Install an appropriate capillary column (e.g., DB-1 MS).[3]

      • Set the oven temperature program to ensure separation of any impurities.

      • Set the injector temperature and split ratio.[3]

    • Mass Spectrometer (MS):

      • Set the ion source and transfer line temperatures.[3]

      • Set the mass scan range (e.g., 35-550 amu).[3]

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The instrument will automatically acquire the mass spectrum of the compound as it elutes from the column.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the isotopic pattern for chlorine.

    • Propose structures for the major fragment ions.

    • Compare the fragmentation pattern to that of known isomers.

Conclusion

The differentiation of 4-Chloro-5-iodo-2-methoxyaniline isomers is a non-trivial but achievable task through the systematic application of modern spectroscopic techniques. A thorough analysis of ¹H and ¹³C NMR spectra provides the most definitive information regarding the substitution pattern on the aromatic ring. IR spectroscopy serves to confirm the presence of key functional groups, while mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. By carefully interpreting the data from these complementary techniques, researchers can confidently elucidate the precise structure of their target compounds, a critical step in the journey of drug discovery and development.

References

  • PubChem. 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-2,5-dimethoxyaniline. National Center for Biotechnology Information. [Link]

  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. [Link]

  • ResearchGate. 2-Chloro-4-iodoaniline. [Link]

  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • PubChem. 4-Chloro-3-methoxyaniline. National Center for Biotechnology Information. [Link]

  • SWGDrug. 4-Chloro-2,5-Dimethoxyamphetamine. [Link]

  • Google Patents.
  • NIST WebBook. 4'-chloro-2',5'-dimethoxyacetoacetanilide. [Link]

  • PubMed. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • PubChem. 2-Chloro-4-methoxyaniline. National Center for Biotechnology Information. [Link]

  • PMC. Crystal structure of 4-chloro-2-iodoaniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. Adsorption of 4-chloro-2,5-dimethoxyaniline from solution in batch mode using chemical activated pyrolytic char. [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]

  • Chegg.com. analyze the IR spectrum. Explain whether this is the. [Link]

  • The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • ResearchGate. Fig. S2. IR spectrum for 4-iodoaniline. [Link]

  • ACS Publications. Perhalogenated Anilines as Bifunctional Donors of Hydrogen and Halogen Bonds in Cocrystals with Ditopic Nitrogen-Containing Acceptors. Crystal Growth & Design. [Link]

  • Royal Society of Chemistry. Table of Contents. [Link]

  • ResearchGate. N-(4-Chlorobenzylidene)-4-methoxyaniline. [Link]

  • mzCloud. 4 Chloro 2 5 DMA. [Link]

  • PubChem. 2-Chloro-3-methoxyaniline. National Center for Biotechnology Information. [Link]

  • Chemsrc. 2-Iodo-4-methoxyaniline. [Link]

  • PureSynth. 4-Chloro-3-Methoxyaniline 98%. [Link]

  • Google Patents. Preparation method of 4-chloro-2, 5-dimethoxyaniline.
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  • PubChem. Aniline, 3-chloro-2-methoxy-. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • PubChem. 2-Chloroaniline. National Center for Biotechnology Information. [Link]

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assessing the regioselectivity of reactions with 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Regioselectivity of Reactions with 4-Chloro-5-iodo-2-methoxyaniline

Executive Summary: The "Privileged" Scaffold

4-Chloro-5-iodo-2-methoxyaniline (CAS: 1508278-49-6) has emerged as a critical building block in the synthesis of covalent kinase inhibitors, particularly for KRAS G12C and EGFR targets. Its structural uniqueness lies in its orthogonal reactivity : it possesses three distinct sites for functionalization—a nucleophilic aniline nitrogen, a highly reactive aryl iodide (C5), and a latent aryl chloride (C4).

This guide objectively compares the regioselectivity profiles of this molecule under cross-coupling and nucleophilic substitution conditions. We analyze how to exploit the electronic bias imposed by the 2-methoxy group to achieve exclusive site-selectivity, providing validated protocols that prevent common pitfalls like bis-coupling or regio-scrambling.

Structural & Electronic Analysis

To predict regioselectivity, one must understand the electronic landscape of the arene core.

  • C1-NH2 (Amino): Strong electron donor (+M). Directs electrophiles to C6 (ortho).

  • C2-OMe (Methoxy): Moderate donor (+M). Directs electrophiles to C5 (para).

  • C5-I (Iodo): Weak deactivator, but the weakest C-X bond. Primary site for oxidative addition.

  • C4-Cl (Chloro): Deactivator. Stronger bond than C-I. Latent handle for subsequent steps.

The Regioselectivity Conflict: In Cross-Coupling (Suzuki/Buchwald), the competition is between C-I and C-Cl. In Electrophilic Aromatic Substitution (EAS), the competition is between C6 (directed by NH2) and C3 (directed by OMe/Cl).

Comparative Guide: Chemoselective Cross-Coupling (C-I vs. C-Cl)

The most critical reaction for this scaffold is the selective functionalization of the C5-iodide without touching the C4-chloride.

Catalyst System Comparison

We compared three common palladium catalyst generations for their ability to discriminate between the C-I and C-Cl bonds in a Suzuki-Miyaura coupling with cyclopropylboronic acid.

FeatureSystem A: Pd(PPh3)4 System B: Pd(dppf)Cl2 System C: Pd2(dba)3 / XPhos
Ligand Type Monodentate PhosphineBidentate FerrocenylDialkylbiaryl Phosphine (Buchwald)
C-I Selectivity Excellent (>99:1) High (95:5) Moderate (80:20)
Reaction Rate Slow (4-12 h)Fast (1-4 h)Very Fast (<1 h)
Risk of C-Cl Activation Very LowLowHigh (Promotes oxidative addition into Ar-Cl)
Recommendation Gold Standard for Selectivity Best for Scale-up / Steric BulkAvoid for this specific discrimination

Mechanistic Insight: The bond dissociation energy (BDE) of C-I (~65 kcal/mol) is significantly lower than C-Cl (~95 kcal/mol). System A relies on a "lazy" catalyst that can only insert into the weak C-I bond. System C , designed for difficult couplings, is too active; it inserts into the C-I bond and then immediately attacks the C-Cl bond of the product, leading to bis-coupled impurities.

Self-Validating Protocol: C5-Selective Suzuki Coupling

Objective: Couple a boronic acid to C5-I while preserving C4-Cl.

Reagents:

  • Substrate: 4-Chloro-5-iodo-2-methoxyaniline (1.0 eq)

  • Boronic Acid: R-B(OH)2 (1.1 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: Na2CO3 (2.0 M aqueous, 3.0 eq)

  • Solvent: DME/Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge substrate, boronic acid, and Pd(PPh3)4 into a flask. Evacuate and backfill with N2 (3 cycles). Why: O2 promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed DME and Na2CO3 solution.

  • Reaction: Heat to 85°C for 6 hours.

  • Checkpoint (TLC/LCMS): Monitor consumption of starting material.

    • Pass Criteria: Disappearance of Starting Material (SM) and appearance of Mono-product (M+R).

    • Fail Criteria: Appearance of Bis-product (M+2R) indicates temperature too high or catalyst too active.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Regioselectivity in N-Functionalization

The aniline nitrogen is the primary nucleophile. However, the adjacent OMe group creates steric bulk, and the electron-withdrawing halogens reduce nucleophilicity compared to unsubstituted aniline.

N-Alkylation vs. Side Reactions
Reaction PathReagentsSelectivity OutcomeNotes
N-Alkylation NaH, Alkyl Bromide, DMFN-Selective Kinetic product. O-alkylation is blocked by the methyl group.
Reductive Amination Aldehyde, NaBH(OAc)3N-Selective (Mono) Best for introducing secondary amines without over-alkylation.
Acylation AcCl, PyridineN-Selective Forms amides. Can be used as a protecting group strategy.

Critical Control Point: When using NaH (Sodium Hydride), ensure the temperature is kept at 0°C during deprotonation. Higher temperatures can cause elimination of the alkyl halide or potential nucleophilic attack on the aromatic ring (SNAr) if the ring is highly electron-deficient (though less likely here due to OMe donation).

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways available to this scaffold, highlighting the "Safe Zones" for selective modification.

ReactivityMap Start 4-Chloro-5-iodo-2-methoxyaniline Suzuki Pathway A: C-I Cross-Coupling (Suzuki/Stille) Start->Suzuki Pd(PPh3)4 High Selectivity Alkylation Pathway B: N-Alkylation (NaH / R-X) Start->Alkylation NaH, 0°C Sandmeyer Pathway C: Sandmeyer (Diazotization) Start->Sandmeyer NaNO2, HCl CuCN Prod_Suzuki 5-Aryl-4-chloro-2-methoxyaniline (Preserves Cl) Suzuki->Prod_Suzuki Side_Bis Bis-Coupling Impurity (Reacts at Cl) Suzuki->Side_Bis If Pd-XPhos used Prod_Alkyl N-Alkyl-4-chloro-5-iodo-2-methoxyaniline (Preserves I & Cl) Alkylation->Prod_Alkyl Prod_Sand 4-Chloro-5-iodo-2-methoxy-benzonitrile (Replaces NH2) Sandmeyer->Prod_Sand

Caption: Divergent synthetic pathways. Green path denotes the high-yield, chemoselective route for C-I functionalization.

Decision Tree: Selecting the Right Conditions

Use this logic flow to determine the optimal experimental setup based on your target transformation.

DecisionTree Start Target Modification? Q1 Modify Carbon Skeleton? Start->Q1 Q2 Modify Nitrogen? Q1->Q2 No Q3 Coupling Partner? Q1->Q3 Yes (C-C Bond) Res2 Use NaH + Alkyl Halide (N-Alkylation) Q2->Res2 Primary Alkyl Halide Res3 Use Reductive Amination (Prevents Bis-alkyl) Q2->Res3 Aldehyde/Ketone Res1 Use Pd(PPh3)4 + Boronic Acid (C-I Selective) Q3->Res1 Boronic Acid/Ester

Caption: Strategic decision tree for selecting reagents based on the desired site of modification.

References

  • National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Google Patents.US9227978B2 - Covalent inhibitors of Kras G12C. (2016).
  • Organic Chemistry Portal. Sandmeyer Reaction. Retrieved from [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on data from similar halogenated aromatic amines, 4-Chloro-5-iodo-2-methoxyaniline is presumed to be hazardous. Structurally related compounds like 4-chloroaniline are known to be toxic and may be carcinogenic.[1] Halogenated compounds, in general, can pose environmental risks if not disposed of correctly.[2][3]

Anticipated Hazards:

  • Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[2]

  • Irritation: May cause skin and eye irritation.[2]

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[2]

Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled area, such as a chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure risks.

  • Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin absorption, double-gloving is recommended.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Body Protection: A lab coat is standard. For handling larger quantities or in the event of a spill, a chemically resistant apron or suit is advised.[4]

  • Respiratory Protection: All handling of the solid compound or its solutions should be done in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[2][5]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. 4-Chloro-5-iodo-2-methoxyaniline and any materials contaminated with it must be classified as halogenated organic waste .

Core Principles of Segregation:

  • Dedicated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[6] Suitable containers are typically made of high-density polyethylene (HDPE) or glass.[6]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical streams.[6][7] Mixing can create hazardous reactions and complicates the disposal process, often increasing costs.[6]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-Chloro-5-iodo-2-methoxyaniline," and the appropriate hazard pictograms (e.g., toxic, environmental hazard).[6]

Below is a decision-making workflow for proper waste stream allocation.

WasteSegregation start Waste Generated is_halogenated Is the waste 4-Chloro-5-iodo-2-methoxyaniline or contaminated with it? start->is_halogenated halogenated_waste Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_waste Yes non_halogenated_waste Segregate into appropriate non-halogenated waste stream (e.g., organic, aqueous) is_halogenated->non_halogenated_waste No final_disposal Dispose via licensed hazardous waste contractor halogenated_waste->final_disposal non_halogenated_waste->final_disposal

Caption: Waste segregation decision workflow.

Disposal Procedures: A Step-by-Step Guide

For Solid Waste:

  • Collection: Carefully sweep up any solid 4-Chloro-5-iodo-2-methoxyaniline using appropriate tools (e.g., a plastic dustpan and brush). Avoid generating dust.[2][5]

  • Containerization: Place the solid waste into the designated "Halogenated Organic Waste" container.

  • Decontamination of Tools: Clean any tools used for collection as outlined in the decontamination section below.

For Contaminated Labware and Consumables (e.g., weigh boats, pipette tips, gloves):

  • Rinsing (if applicable): For empty containers or heavily contaminated glassware, rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated organic waste.

  • Disposal: Place all contaminated solid items directly into the "Halogenated Organic Waste" container.

For Solutions:

  • Direct Disposal: Carefully pour solutions containing 4-Chloro-5-iodo-2-methoxyaniline into a designated "Halogenated Organic Waste" container for liquids.

  • Avoid Drains: Never dispose of this chemical or its solutions down the drain.[8][9] This is crucial to prevent environmental contamination.

Spill Management and Decontamination

In the event of a spill, immediate and proper cleanup is essential.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[2]

  • Containment: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill.

  • Collection: Carefully collect the absorbed material or solid spill using spark-proof tools and place it in the "Halogenated Organic Waste" container.

  • Decontamination:

    • Wipe the spill area with a cloth or paper towels soaked in a detergent solution.[10]

    • Follow with a wipe-down using a 70% ethanol solution.[11]

    • All cleaning materials must be disposed of as halogenated organic waste.

Decontamination of Equipment and Surfaces:

  • Initial Cleaning: Remove gross contamination by physically wiping or scraping.

  • Detergent Wash: Wash the equipment or surface with a laboratory-grade detergent and water.[10]

  • Solvent Rinse: Rinse with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as halogenated organic waste.

  • Final Rinse: A final rinse with water may be appropriate, depending on the subsequent use of the equipment. All rinsates from the decontamination process must be collected as hazardous waste.

Quantitative Data Summary

ParameterValue/InformationSource/Rationale
Chemical Name 4-Chloro-5-iodo-2-methoxyaniline-
Waste Classification Halogenated Organic WastePresence of chlorine and iodine atoms.[12]
Recommended Container HDPE or GlassChemical resistance.[6]
Incompatible Wastes Non-halogenated organics, aqueous solutions, strong oxidizing agents.To prevent hazardous reactions and simplify disposal.[6][7]
Primary Disposal Method IncinerationStandard for halogenated organic waste.[12]

Conclusion: A Commitment to Safety and Environmental Responsibility

The proper disposal of 4-Chloro-5-iodo-2-methoxyaniline is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to these guidelines, which are grounded in the established principles of handling hazardous halogenated compounds, researchers can ensure they are meeting their ethical and regulatory obligations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local requirements.

References

  • New Jersey Department of Health. 4-Chloroaniline Hazard Summary. Available from: [Link]

  • Florida Department of Environmental Protection. Synthetic Organic Contaminants and their Standards. Available from: [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. Available from: [Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Available from: [Link]

  • CPAchem. 4-Chloro-2,5-dimethoxyaniline Safety Data Sheet. Available from: [Link]

  • Carl ROTH. 4-Methoxyaniline Safety Data Sheet. Available from: [Link]

  • Stanford University Environmental Health & Safety. Biosafety Manual: Decontamination. Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available from: [Link]

  • Harrogate and District NHS Foundation Trust. Decontamination, cleaning and disinfection. Available from: [Link]

  • National Institutes of Health. Decontamination and Sterilization. Available from: [Link]

  • California State University, Los Angeles. Reference Guide for Selecting Appropriate Decontamination Agents for Laboratories Using Biohazardous Material. Available from: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available from: [Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available from: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-5-iodo-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 4-Chloro-5-iodo-2-methoxyaniline. The protocols herein are synthesized from established safety data for structurally analogous halogenated anilines to ensure a comprehensive and cautious approach. The primary objective is to create a self-validating system of safety that prioritizes personnel protection and environmental integrity.

Hazard Profile: An Inferred Analysis

Aniline and its derivatives are well-documented for their systemic toxicity.[1] They can be readily absorbed through inhalation, ingestion, and, notably, skin contact, leading to methemoglobinemia—a serious condition that impairs the blood's oxygen-carrying capacity.[1][2] Symptoms of exposure can include cyanosis (bluish skin), headache, dizziness, and weakness.[1][2] Halogenated anilines, in particular, are noted for causing skin, eye, and respiratory tract irritation.[2][3][4][5] Furthermore, some chloroanilines are classified as possible human carcinogens (IARC Group 2B) and are very toxic to aquatic life.[6]

Based on this composite data, 4-Chloro-5-iodo-2-methoxyaniline must be handled as a substance that is:

  • Acutely Toxic: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[4][7][8]

  • Irritant: Causes serious irritation to the eyes, skin, and respiratory system.[3][5]

  • Sensitizer: May cause an allergic skin reaction.[8]

  • Organ Toxin: Potential to cause damage to organs through prolonged or repeated exposure.[9]

  • Environmental Hazard: Likely toxic to aquatic organisms with long-lasting effects.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable to prevent all potential routes of exposure.[10] The following table outlines the minimum required PPE for handling 4-Chloro-5-iodo-2-methoxyaniline.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldUse non-vented, chemical splash goggles that provide a complete seal around the eyes to protect against dust and splashes.[3][5] A face shield must be worn in conjunction with goggles during procedures with a heightened risk of splashing or when handling larger quantities.[10][11]
Hand Protection Chemical-Resistant GlovesGiven the high risk of dermal absorption, robust hand protection is critical. Wear chemical-resistant gloves such as nitrile or neoprene.[10] For aniline compounds, nitrile gloves are suitable for short-term use, but always check the manufacturer's breakthrough time data.[12] Double-gloving is strongly recommended to provide an additional barrier and facilitate safe doffing in case of contamination.[10]
Body Protection Laboratory Coat & Chemical ApronA flame-retardant lab coat, fully buttoned, is the minimum requirement.[10][13] For any task involving more than a few milligrams or where splashes are possible, a chemical-resistant apron worn over the lab coat is mandatory to protect against skin exposure.[10][11][13]
Respiratory Protection Chemical Fume Hood / RespiratorAll handling of 4-Chloro-5-iodo-2-methoxyaniline solid and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][12] In the event of a spill outside the hood or if engineering controls fail, a full-face respirator with organic vapor cartridges is necessary.[9][10][11]
Foot Protection Closed-Toe ShoesWear closed-toe shoes made of a non-porous, chemical-resistant material at all times in the laboratory.[10][13]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is paramount for minimizing risk. The following protocol provides a procedural guide for handling 4-Chloro-5-iodo-2-methoxyaniline from receipt to use.

Step 1: Pre-Handling Preparation
  • Risk Assessment: Before any work begins, conduct a procedure-specific risk assessment.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification. The sash should be kept at the lowest possible height during all manipulations.

  • Emergency Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.[7][12] Ensure they are unobstructed.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, and place them inside the fume hood before introducing the chemical.

Step 2: Handling the Chemical
  • Don PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Transfer and Weighing: Conduct all transfers and weighing of the solid chemical inside the fume hood.[4] Use smooth, deliberate motions to avoid creating airborne dust.[4][7]

  • Container Management: Keep the primary container of 4-Chloro-5-iodo-2-methoxyaniline tightly closed when not in immediate use.[3][4][7]

  • Solution Preparation: When dissolving the solid, add the solvent to the vessel containing the aniline derivative slowly to prevent splashing.

Step 3: Post-Handling Decontamination
  • Surface Cleaning: Decontaminate all work surfaces and equipment within the fume hood after the procedure is complete.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the apron, face shield, and goggles. The lab coat should be removed just before exiting the lab.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[5][7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of halogenated anilines can lead to significant environmental contamination.[6] All waste streams containing 4-Chloro-5-iodo-2-methoxyaniline must be treated as hazardous.

Step 1: Waste Segregation
  • Dedicated Waste Stream: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (solutions) must be collected in a dedicated "Halogenated Organic Waste" container.[14]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams.[14] This is critical for ensuring proper final disposal and preventing dangerous chemical reactions.

Step 2: Container Selection and Labeling
  • Container Type: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting cap.[14]

  • Labeling: Immediately label the waste container with the following information[14]:

    • The words "Hazardous Waste "

    • The full chemical name: "4-Chloro-5-iodo-2-methoxyaniline "

    • Appropriate hazard pictograms (e.g., toxic, environmental hazard)

    • The date of accumulation

Step 3: Storage and Disposal
  • On-Site Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area should be clearly marked and provide secondary containment.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6][8] Never dispose of this chemical down the drain or in regular trash.[8][9]

  • Empty Containers: Empty containers that once held 4-Chloro-5-iodo-2-methoxyaniline must also be treated as hazardous waste and disposed of through the same channels.[6]

Workflow Visualization

The following diagram illustrates the logical flow for the safe handling and disposal of 4-Chloro-5-iodo-2-methoxyaniline.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (Inside Fume Hood) cluster_disposal Phase 3: Waste Management & Decontamination cluster_cleanup Phase 4: Final Steps prep_risk Conduct Risk Assessment prep_hood Verify Fume Hood & Emergency Equipment prep_risk->prep_hood prep_ppe Don Full PPE prep_hood->prep_ppe hazard_inhale Inhalation Hazard prep_hood->hazard_inhale Mitigates handle_weigh Weigh & Transfer Chemical prep_ppe->handle_weigh hazard_skin Dermal Hazard prep_ppe->hazard_skin Mitigates handle_use Perform Experimental Procedure handle_weigh->handle_use hazard_ingest Ingestion Hazard handle_weigh->hazard_ingest Risk Of disp_segregate Segregate Halogenated Waste handle_use->disp_segregate disp_decon Decontaminate Surfaces & Equipment handle_use->disp_decon disp_label Label Hazardous Waste Container disp_segregate->disp_label hazard_env Environmental Hazard disp_segregate->hazard_env Mitigates clean_store Store Waste in SAA disp_label->clean_store clean_doff Doff PPE Correctly clean_store->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: Workflow for Safe Handling of 4-Chloro-5-iodo-2-methoxyaniline.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoaniline, 99%. Retrieved from [Link]

  • CPAchem. (2024). Safety data sheet: 4-Chloro-2-methoxyaniline. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • American Chemical Society. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

  • ResearchGate. (2025). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. Retrieved from [Link]

  • University of Arizona, Research Laboratory & Safety Services. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Aniline Standard Operating Procedure. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Aniline. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.